molecular formula C8H13NO B1272491 4-(Furan-2-yl)butan-2-amine CAS No. 768-57-0

4-(Furan-2-yl)butan-2-amine

Cat. No.: B1272491
CAS No.: 768-57-0
M. Wt: 139.19 g/mol
InChI Key: FMXPHTQMUMXJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)butan-2-amine (CAS 768-57-0) is an organic compound with the molecular formula C8H13NO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom . This compound serves as a versatile building block in organic synthesis and is being investigated for its potential biological activities . Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli . Preliminary studies also suggest it may have anti-inflammatory effects, potentially through the inhibition of specific enzymes involved in inflammatory pathways . Furthermore, its unique structure makes it a valuable precursor and pharmaceutical intermediate for developing more complex molecules and drugs targeting inflammatory diseases and infections . The molecular weight of the compound is 139.19 g/mol, and its structure is defined by the canonical SMILES: CC(CCC1=CC=CO1)N . This product is intended for research purposes and is For Research Use Only. It is not intended for human or veterinary use.

Properties

IUPAC Name

4-(furan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXPHTQMUMXJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378163
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-57-0
Record name α-Methyl-2-furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)butan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Furan-2-yl)butan-2-amine, a furan-containing compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its identification, properties, synthesis, and spectral characteristics to support further research and development.

Chemical Identity and Physical Properties

This compound is a primary amine featuring a furan ring connected to a butylamine chain. The structural details and known physical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 768-57-0[1]
Molecular Formula C₈H₁₃NO[2]
Molecular Weight 139.20 g/mol [1]
Monoisotopic Mass 139.09972 Da[2]
Predicted XlogP 1.5[2]
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, 4-(furan-2-yl)butan-2-one. While a specific, detailed protocol for this exact transformation is not widely published, a general methodology can be adapted from standard reductive amination procedures.

Synthesis of the Precursor: 4-(Furan-2-yl)butan-2-one

The ketone precursor can be synthesized via a Michael addition reaction between furan and methyl vinyl ketone.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with an excess of furan, which also serves as the solvent. A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) is added.

  • Addition: Methyl vinyl ketone is added dropwise to the refluxing furan solution over a period of several hours.

  • Reaction: The mixture is stirred and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess furan is removed by distillation. The residue is then purified by vacuum distillation to yield 4-(furan-2-yl)butan-2-one.[6]

Reductive Amination to this compound

The conversion of the ketone to the primary amine can be achieved through reductive amination. This process typically involves the formation of an imine intermediate followed by its reduction.

Experimental Protocol (General):

  • Imine Formation: 4-(Furan-2-yl)butan-2-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction may be promoted by the addition of a dehydrating agent or by azeotropic removal of water.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a metal catalyst like Raney nickel or palladium on carbon), is added to the reaction mixture.[7][8][9] The choice of reducing agent will depend on the reaction conditions and the presence of other functional groups.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as distillation or column chromatography, to yield this compound.

Logical Flow of Synthesis:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amination Reductive Amination Furan Furan Precursor 4-(Furan-2-yl)butan-2-one Furan->Precursor MVK Methyl Vinyl Ketone MVK->Precursor Product This compound Precursor->Product Ammonia Ammonia Source Ammonia->Product ReducingAgent Reducing Agent ReducingAgent->Product

Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Furan Protons: Three signals in the aromatic region (δ 6.0-7.5 ppm). The proton at C5 will likely be a triplet, the proton at C3 a doublet, and the proton at C4 a doublet of doublets.

  • Alkyl Chain Protons:

    • A multiplet for the CH proton adjacent to the amine group.

    • Multiplets for the two CH₂ groups in the butyl chain.

    • A doublet for the terminal CH₃ group.

  • Amine Protons: A broad singlet for the NH₂ protons, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
  • Furan Carbons: Four signals in the downfield region characteristic of aromatic carbons (δ 105-155 ppm).[3]

  • Alkyl Chain Carbons: Four signals in the upfield region corresponding to the sp³ hybridized carbons of the butylamine chain. The carbon attached to the nitrogen atom will be the most downfield of these.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: Two characteristic medium-intensity bands in the region of 3300-3400 cm⁻¹ for the primary amine.[12]

  • N-H Bending: A medium to strong band around 1600 cm⁻¹.

  • C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region.[12]

  • Furan C-H Stretching: Bands above 3100 cm⁻¹.

  • Furan C=C Stretching: Bands in the 1500-1600 cm⁻¹ region.

  • C-O-C Stretching (Furan): A strong band around 1000-1150 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): A peak at m/z = 139, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for amines would be expected, including the loss of the methyl group and cleavage alpha to the nitrogen atom. Fragmentation of the furan ring may also be observed. Predicted collision cross-section values for various adducts are available.[2]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][14][15][16][17] Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[14][15]

The presence of the butan-2-amine side chain may modulate the biological activity and pharmacokinetic properties of the furan core. Further research is warranted to explore the potential therapeutic applications of this compound.

Potential Signaling Pathway Interactions:

Given the diverse activities of furan derivatives, this compound could potentially interact with various cellular signaling pathways. A hypothetical workflow for investigating such interactions is presented below.

Signaling_Pathway_Investigation Compound This compound CellCulture In Vitro Cell-Based Assays (e.g., Cancer Cell Lines) Compound->CellCulture PhenotypicScreening Phenotypic Screening (e.g., Cytotoxicity, Proliferation) CellCulture->PhenotypicScreening TargetIdentification Target Identification (e.g., Affinity Chromatography, Proteomics) PhenotypicScreening->TargetIdentification PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) TargetIdentification->PathwayAnalysis AnimalModel In Vivo Animal Models PathwayAnalysis->AnimalModel

Workflow for investigating biological activity.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the general properties of amines and furan-containing compounds, appropriate safety precautions should be taken. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Amines can be corrosive and irritants. Furan and its derivatives can be flammable and may have toxicological properties.

This guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental validation of the predicted properties is essential for its comprehensive characterization and potential application.

References

An In-depth Technical Guide to 4-(Furan-2-yl)butan-2-amine (CAS No. 768-57-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-2-yl)butan-2-amine (CAS No. 768-57-0), a furan-containing aliphatic amine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes information from supplier data, predictive models, and established chemical principles for analogous structures. It covers key physicochemical properties, a proposed experimental protocol for its synthesis via reductive amination, predicted spectral data for characterization, and a discussion of its potential biological significance based on the known activities of related furan derivatives. This guide aims to serve as a foundational resource for researchers interested in the evaluation and application of this molecule in drug discovery and chemical synthesis.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly accessible databases. The following table summarizes available and predicted data to facilitate further research.

PropertyValueSource/Method
CAS Number 768-57-0Chemical Supplier Databases[1]
Molecular Formula C₈H₁₃NOPubChem[2]
Molecular Weight 139.19 g/mol PubChem[2]
Predicted XlogP 1.5PubChem[2]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted Density Not available-
Storage Conditions 2-8°C, under inert atmosphere, protected from lightChemical Supplier Databases[1]

Synthesis

A prevalent and effective method for the synthesis of aliphatic amines from ketones is reductive amination.[3][4] A plausible and detailed experimental protocol for the synthesis of this compound from its corresponding ketone, 4-(furan-2-yl)butan-2-one, is presented below. This protocol is based on established reductive amination procedures.[5][6][7]

Proposed Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials:

  • 4-(furan-2-yl)butan-2-one

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 4-(furan-2-yl)butan-2-one (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere, add a solution of ammonia in methanol (1.5-2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq) to the stirred solution. A small amount of acetic acid can be added to catalyze the imine formation and reduction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between diethyl ether and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone 4-(furan-2-yl)butan-2-one flask Round-bottom flask (inert atmosphere) ketone->flask ammonia Ammonia in Methanol ammonia->flask imine_formation Imine Formation (Room Temp, 30 min) flask->imine_formation reduction Reduction with NaBH3CN (0°C to Room Temp, 12-24h) imine_formation->reduction quench Quench with Water reduction->quench extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry purify Purification (Chromatography/Distillation) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted)

No experimentally determined spectra for this compound are readily available. The following tables provide predicted spectral characteristics based on the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3m1HH5 (furan)
~ 6.3m1HH4 (furan)
~ 6.0m1HH3 (furan)
~ 3.0m1HCH-NH₂
~ 2.7t2HCH₂ adjacent to furan
~ 1.7m2HCH₂
~ 1.5br s2HNH₂
~ 1.1d3HCH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm)Assignment
~ 155C2 (furan)
~ 141C5 (furan)
~ 110C4 (furan)
~ 105C3 (furan)
~ 48CH-NH₂
~ 38CH₂
~ 30CH₂ adjacent to furan
~ 23CH₃
Mass Spectrometry (Predicted)
m/zInterpretation
139[M]⁺
122[M-NH₃]⁺
81Furan-CH₂-CH₂⁺
44CH(CH₃)NH₂⁺
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, two bandsN-H stretch (primary amine)[8][9]
3100-3000MediumC-H stretch (aromatic)
2960-2850StrongC-H stretch (aliphatic)
1650-1580MediumN-H bend (primary amine)[9]
~1560, ~1510MediumC=C stretch (furan ring)[10]
1250-1020MediumC-N stretch (aliphatic amine)[9][11]
~1020StrongC-O-C stretch (furan ring)[10]
~790StrongC-H out-of-plane bend (furan ring)[10]

Safety and Handling

Based on supplier safety data for this compound, the following hazard information should be considered.

GHS PictogramSignal WordHazard StatementsPrecautionary Statements
Corrosion, Health Hazard, Exclamation MarkDangerH314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.P260, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, P405, P501

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the furan scaffold is a well-established pharmacophore present in numerous biologically active compounds.[12][13][14] Furan derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[13][14] The biological activity of furan-containing molecules can be significantly influenced by the nature and position of their substituents.[14]

The introduction of an amine-containing side chain, as in this compound, can modulate the physicochemical properties of the molecule, such as its solubility and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. It is plausible that this compound could interact with various biological targets, such as enzymes or receptors, where the furan ring and the amino group could participate in key binding interactions.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and potential mechanisms of action of this compound.

Logical Framework for Biological Investigation

G cluster_compound Compound of Interest cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development compound This compound in_vitro In Vitro Assays (e.g., cytotoxicity, antimicrobial) compound->in_vitro in_silico In Silico Docking & QSAR (Target Prediction) compound->in_silico target_id Target Identification & Validation in_vitro->target_id in_silico->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis in_vivo In Vivo Efficacy & Toxicity Studies pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. This technical guide has consolidated the currently available information and provided a predictive framework for its synthesis and characterization. The proposed experimental protocols and predicted data serve as a starting point for researchers to physically prepare and characterize this compound. Future experimental validation of the data presented herein is crucial for advancing the understanding and potential applications of this compound.

References

Spectroscopic and Spectrometric Characterization of 4-(Furan-2-yl)butan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)butan-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of both the furan and aminobutane moieties in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in synthesis and as a scaffold in drug design. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

It is important to note that comprehensive, experimentally verified spectral data for this compound is not widely available in the public domain. Therefore, this guide presents predicted data based on established principles of spectroscopy and spectrometry, offering a robust framework for researchers engaged in the synthesis and analysis of this compound and its derivatives. The methodologies provided are generalized standard operating procedures for the acquisition of such data for a novel small organic molecule.

Predicted Spectral Data

The following tables summarize the predicted spectral and spectrometric data for this compound. These predictions are derived from analogous structures and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1' (CH₃)1.1 - 1.3Doublet3H
H-2' (CH)3.0 - 3.2Sextet1H
H-3' (CH₂)1.6 - 1.8Multiplet2H
H-4' (CH₂)2.6 - 2.8Triplet2H
H-3 (Furan)6.0 - 6.1Doublet of Doublets1H
H-4 (Furan)6.2 - 6.3Doublet of Doublets1H
H-5 (Furan)7.2 - 7.4Doublet of Doublets1H
NH₂1.5 - 2.5Broad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1' (CH₃)22 - 25
C-2' (CH)48 - 52
C-3' (CH₂)38 - 42
C-4' (CH₂)28 - 32
C-2 (Furan)155 - 158
C-3 (Furan)105 - 108
C-4 (Furan)110 - 112
C-5 (Furan)140 - 143
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretch3400 - 3250Medium, Broad
C-H (Furan)Stretch3150 - 3100Medium
C-H (Aliphatic)Stretch3000 - 2850Medium to Strong
N-H (Amine)Bend (Scissoring)1650 - 1580Medium
C=C (Furan)Stretch1600 - 1475Medium to Strong
C-O (Furan)Stretch1250 - 1020Strong
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonNotes
139[M]⁺Molecular Ion
124[M - CH₃]⁺Loss of a methyl group
95[C₅H₄O-CH₂]⁺Cleavage of the butyl chain
81[C₅H₅O]⁺Furanomethyl cation
44[CH₃-CH=NH₂]⁺Alpha-cleavage at the amine

Experimental Protocols

The following are general protocols for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or a GC inlet).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Connectivity & Structure ir->nmr structure Structure Elucidation & Confirmation nmr->structure

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

This comprehensive guide provides researchers with the foundational spectroscopic and spectrometric information needed to identify and characterize this compound. By combining the predicted data with the provided experimental protocols, scientists can confidently approach the analysis of this and related molecules in their research and development endeavors.

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(Furan-2-yl)butan-2-amine. While specific experimental data for this compound is limited in public literature, this document extrapolates from well-established principles of organic chemistry and extensive data on related furan derivatives and alkylamines to present a robust theoretical framework. This guide covers the molecule's structural features, predicted spectroscopic data, potential conformational states, and hypothetical experimental protocols for its synthesis and characterization. Furthermore, a representative signaling pathway is illustrated to contextualize its potential biological activity.

Molecular Structure and Properties

This compound possesses a unique combination of a heterocyclic aromatic furan ring and a flexible butylamine side chain. This structure imparts a balance of rigidity and flexibility, which is crucial for its potential interactions with biological targets. The primary amine group introduces a basic center and the capacity for hydrogen bonding, while the furan ring provides a π-system that can engage in various non-covalent interactions.

Structural Details

The fundamental structural information for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₃NOPubChem[1]
Molecular Weight 139.19 g/mol PubChem[1]
CAS Number 768-57-0BLDpharm[2]
2D Structure
alt text
PubChem[1]
SMILES CC(CCC1=CC=CO1)NPubChem[1]
InChI InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3PubChem[1]
Predicted Physicochemical Properties

A selection of predicted physicochemical properties is presented below, offering insights into the molecule's likely behavior in various environments.

PropertyPredicted ValueNotes
XLogP3 1.5Indicates moderate lipophilicity.
Topological Polar Surface Area 38.9 ŲSuggests reasonable cell permeability.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2The nitrogen and the furan oxygen can accept hydrogen bonds.
Rotatable Bonds 4Indicates significant conformational flexibility.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the butan-2-amine side chain. The molecule's overall shape and energy landscape are determined by the interplay of steric hindrance, torsional strain, and potential intramolecular interactions.

Computational modeling, such as molecular mechanics and density functional theory (DFT), can be employed to explore the potential energy surface and identify low-energy conformers.[3][4][5][6][7][8][9] The butyl chain can adopt various staggered conformations (anti and gauche), and the orientation of the amine and furan groups relative to each other will significantly influence the molecule's three-dimensional structure. The furan ring itself is planar, but its orientation relative to the side chain is a key conformational variable.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the computational conformational analysis of a flexible molecule like this compound.

G A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B Systematic or stochastic search C Clustering of Conformers B->C Group similar structures D DFT Optimization of Low-Energy Conformers C->D Refine geometry and energy E Thermodynamic Analysis (Gibbs Free Energy) D->E Calculate relative stabilities F Population Analysis of Conformers E->F Determine conformer distribution

Computational conformational analysis workflow.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the protons of the butylamine chain.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H5 (furan)~7.3tripletCoupled to H4.
H3 (furan)~6.2doubletCoupled to H4.
H4 (furan)~6.0ddCoupled to H3 and H5.
CH (amine)~2.8 - 3.2multipletAdjacent to the amine group.
CH₂ (adjacent to furan)~2.6 - 2.8triplet
CH₂ (aliphatic)~1.6 - 1.8multiplet
NH₂~1.5 - 2.5broad singletChemical shift is solvent and concentration dependent.
CH₃~1.1 - 1.3doubletCoupled to the adjacent CH group.
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (furan, substituted)~155 - 160
C5 (furan)~140 - 145
C3 (furan)~110 - 115
C4 (furan)~105 - 110
CH (amine)~45 - 50
CH₂ (adjacent to furan)~30 - 35
CH₂ (aliphatic)~25 - 30
CH₃~20 - 25
Predicted IR Spectroscopy Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H (amine)3300 - 3500 (two bands)Symmetric & Asymmetric Stretch
C-H (furan)~3100Aromatic C-H Stretch
C-H (aliphatic)2850 - 3000Aliphatic C-H Stretch
C=C (furan)~1500 - 1600Aromatic Ring Stretch
C-N~1000 - 1250C-N Stretch
C-O-C (furan)~1000 - 1100Asymmetric Stretch

Experimental Protocols

The following sections outline hypothetical but detailed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for similar compounds.[15][16][17][18][19][20]

Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of amines is reductive amination. This protocol outlines the synthesis from the corresponding ketone, 4-(furan-2-yl)butan-2-one.

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Dissolve 4-(furan-2-yl)butan-2-one (1 equivalent) and ammonium acetate (10 equivalents) in anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the pure amine.

  • For salt formation and long-term storage, the purified amine can be dissolved in a minimal amount of DCM and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

Characterization Workflow

The following diagram outlines the workflow for the structural characterization and purity assessment of the synthesized this compound.

G A Synthesized Compound B Mass Spectrometry (MS) A->B Determine Molecular Weight C NMR Spectroscopy (¹H, ¹³C, 2D) A->C Elucidate Connectivity D Infrared (IR) Spectroscopy A->D Identify Functional Groups E Purity Analysis (HPLC/GC) A->E Assess Purity F Structural Confirmation B->F C->F D->F E->F

Workflow for compound characterization.

Potential Biological Activity and Signaling Pathway

Many small molecule amines exhibit biological activity by acting as ligands for receptors, such as G-protein coupled receptors (GPCRs). While the specific biological target of this compound is unknown, a generalized GPCR signaling pathway is presented below as a plausible mechanism of action for a molecule of this class.

Generalized GPCR Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound (Ligand) B GPCR A->B Binding C G-Protein (inactive) B->C Conformational Change D G-Protein (active) C->D GDP/GTP Exchange E Effector Enzyme D->E Activation F Second Messenger E->F Production G Cellular Response F->G Signal Transduction

Generalized GPCR signaling pathway.

In this hypothetical pathway, this compound binds to a GPCR, inducing a conformational change that activates an intracellular G-protein. The activated G-protein then modulates an effector enzyme, leading to the production of second messengers and ultimately a cellular response.

Conclusion

This compound is a molecule with interesting structural features that suggest potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its molecular structure, conformational possibilities, and predicted spectroscopic properties. The outlined experimental protocols offer a starting point for its synthesis and characterization. Future experimental and computational studies are necessary to validate these theoretical considerations and to explore the full potential of this compound.

References

Technical Guide: Physical Properties of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)butan-2-amine is a primary amine containing a furan moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its application in research and development, including reaction design, purification, formulation, and safety assessments. This technical guide provides a summary of the available physical and chemical data for this compound and a representative experimental protocol for its synthesis.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₃NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 139.20 g/mol --INVALID-LINK--[1]
CAS Number 768-57-0--INVALID-LINK--[1]
Boiling Point 198.1°C at 760 mmHg--INVALID-LINK--[3]
No data available--INVALID-LINK--[1]
Density 0.979 g/cm³--INVALID-LINK--[3]
Flash Point 73.6°C--INVALID-LINK--[3]
Melting Point Not available
Solubility Not available
Appearance Not specified
XlogP (Predicted) 1.5--INVALID-LINK--[2]

Note: There is conflicting information regarding the boiling point. Researchers should verify this property experimentally.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is based on general procedures for the reductive amination of ketones using ammonia and a reducing agent.

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Titanium(IV) isopropoxide (optional, as a Lewis acid catalyst)

  • Anhydrous methanol or ethanol

  • Diethyl ether or dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(furan-2-yl)butan-2-one (1 equivalent) in anhydrous methanol or ethanol.

    • To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents).

    • If using a catalyst, add titanium(IV) isopropoxide (1-1.5 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) or sodium cyanoborohydride (1.5-2 equivalents) in small portions. Caution: Hydrogen gas may be evolved.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Partition the residue between diethyl ether or dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with two additional portions of the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Workflow for this compound

G start Start: 4-(Furan-2-yl)butan-2-one imine_formation Imine Formation (+ Ammonia, Methanol) start->imine_formation reduction Reduction (e.g., NaBH4) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification end End Product: This compound purification->end

Caption: Reductive amination workflow.

Signaling Pathways

Based on a comprehensive search of publicly available scientific literature, there is no information available regarding the involvement of this compound in any biological signaling pathways. This compound is primarily available as a chemical intermediate, and its biological activity has not been extensively characterized.

Disclaimer

This document is intended for informational purposes for qualified researchers and scientists. The physical properties and experimental protocols are based on available data and may require verification. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for all safety precautions.

References

Solubility Profile of 4-(Furan-2-yl)butan-2-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction to 4-(Furan-2-yl)butan-2-amine and its Solubility

This compound is a heterocyclic compound featuring a furan ring, a butyl chain, and a primary amine group. Such structures are of significant interest in medicinal chemistry and drug discovery, as the furan moiety can serve as a bioisostere for phenyl rings, potentially modifying steric and electronic properties to enhance metabolic stability and drug-receptor interactions.[1] The solubility of a compound is a critical physicochemical property that profoundly influences its bioavailability, formulation, and efficacy in drug development.[2] A thorough understanding of its solubility in various organic solvents is therefore essential for its application in synthesis, purification, formulation, and various screening assays.

This technical guide outlines the predicted solubility behavior of this compound, provides a detailed experimental protocol for its quantitative determination, and offers a structured framework for data presentation and workflow visualization.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its structural components: the polar primary amine group, the moderately polar furan ring, and the nonpolar butyl chain. The principle of "like dissolves like" provides a basis for predicting its solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The primary amine group can form hydrogen bonds with protic solvents, suggesting good solubility. Aliphatic amines are generally soluble in polar organic solvents.[3] Therefore, this compound is expected to be highly soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. The overall polarity of the molecule suggests that it will likely be soluble in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the four-carbon alkyl chain imparts some nonpolar character. However, the strong polarity of the amine group and the furan ring will likely limit its solubility in highly nonpolar solvents. It is predicted to have low to moderate solubility in such solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are good solvents for a wide range of organic compounds. It is anticipated that this compound will be soluble in chlorinated solvents.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Experimental Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for several hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification of Solute:

    • Gravimetric Method: If the solvent is volatile and the compound is not, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

    • Chromatographic Method (GC/HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions.

    • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

Organic SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic25
EthanolPolar Protic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
DichloromethaneChlorinated25
TolueneNonpolar25
HexaneNonpolar25

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for determining and classifying the solubility of this compound.

Solubility_Workflow start Start: Obtain This compound & Solvents qual_test Qualitative Solubility Test (e.g., add a few mg to 1 mL solvent) start->qual_test decision Soluble? qual_test->decision insoluble Classify as Insoluble or Sparingly Soluble decision->insoluble No quant_setup Prepare for Quantitative Analysis: Shake-Flask Method decision->quant_setup Yes equilibration Equilibrate at Constant Temperature (24-48 hours) quant_setup->equilibration sampling Sample and Filter Supernatant equilibration->sampling analysis Analyze Concentration (e.g., GC, HPLC, Gravimetric) sampling->analysis calculation Calculate Solubility (g/L, mol/L) analysis->calculation end End: Report Quantitative Solubility Data calculation->end

Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding a compound's solubility is a critical upstream factor that influences its progression through various stages. The following diagram illustrates this logical relationship.

Drug_Development_Logic solubility Solubility Determination formulation Formulation Development solubility->formulation in_vitro In Vitro Assays solubility->in_vitro in_vivo In Vivo Studies formulation->in_vivo in_vitro->in_vivo bioavailability Bioavailability Assessment in_vivo->bioavailability preclinical Preclinical Development bioavailability->preclinical

Logical flow of solubility data in early-stage drug development.

References

The Furan-Containing Amine Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. When combined with an amine functional group, it gives rise to a diverse class of molecules—furan-containing amines—that exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of these compounds, from the initial characterization of the furan nucleus to the development of blockbuster drugs. It details the evolution of synthetic methodologies, presents quantitative data on key compounds, and outlines detailed experimental protocols. Furthermore, this guide illustrates the core mechanisms of action and associated signaling pathways, offering a comprehensive resource for professionals engaged in drug discovery and development.

A Historical Overview: From Bran to Blockbusters

The journey of furan-containing amines begins with the discovery of the furan nucleus itself. The name "furan" is derived from the Latin word furfur, meaning bran, from which the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1][2] Another key milestone was the reporting of furfural in 1831 by Johann Wolfgang Döbereiner.[1] Furan itself was not prepared until 1870 by Heinrich Limpricht.[1] For decades, furan chemistry remained a niche area of academic interest. However, the 20th century saw the strategic incorporation of the furan moiety into bioactive molecules, leading to the discovery of potent drugs that would become staples in clinical practice. The timeline below highlights key events in this evolution.

G y1780 1780 2-Furoic Acid (Scheele) y1831 1831 Furfural (Döbereiner) y1780->y1831 y1870 1870 Furan (Limpricht) y1831->y1870 y1959 1959 Furosemide Synthesized y1870->y1959 y1976 1976 Ranitidine Discovered y1959->y1976

Figure 1: Historical timeline of key discoveries in furan chemistry.

Foundational Furan-Containing Amines in Medicine

Two landmark drugs exemplify the therapeutic potential of the furan-containing amine scaffold: the diuretic Furosemide and the anti-ulcer agent Ranitidine.

Furosemide: The Archetypal Loop Diuretic

Synthesized in 1959 and approved for medical use in 1964, furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver scarring, and kidney disease.[3][4] Its structure features a furfurylamine group attached to a sulfamoylanthranilic acid core.

Mechanism of Action: Furosemide exerts its diuretic effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[5][6] By blocking this transporter, it prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.[5][7] The inhibition constant (Ki) for furosemide on NKCC1 has been reported to be approximately 40 µM.

G cluster_lumen Tubular Lumen cluster_cell Epithelial Cell Na Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na->NKCC2 Transport K K+ K->NKCC2 Transport Cl 2Cl- Cl->NKCC2 Transport Bloodstream Bloodstream NKCC2->Bloodstream Ion Reabsorption Furosemide Furosemide Furosemide->NKCC2 Inhibition

Figure 2: Furosemide's mechanism of action on the NKCC2 transporter.

Synthesis: Furosemide is traditionally prepared via a multistep synthesis starting from 2,4-dichlorobenzoic acid.[8] This involves chlorosulfonation, followed by amination and subsequent condensation with furfurylamine.[7] While early methods reported modest yields, process optimization has led to significant improvements.[2]

G A 2,4-Dichlorobenzoic Acid C Chlorosulfonation A->C B Chlorosulfonic Acid B->C D 4,6-Dichloro-3- (chlorosulfonyl)benzoic Acid C->D F Ammonolysis D->F E Ammonia E->F G 5-(Aminosulfonyl)-2,4- dichlorobenzoic Acid F->G I Condensation G->I H Furfurylamine H->I J Furosemide I->J

Figure 3: General workflow for the synthesis of Furosemide.
Ranitidine: A Revolution in Acid Control

Discovered at Glaxo in 1976, ranitidine (marketed as Zantac) was a second-generation histamine H₂ receptor antagonist that became the world's biggest-selling prescription drug by 1987.[9] Its development was a landmark in rational drug design, where the imidazole ring of the first H₂ antagonist, cimetidine, was replaced with a furan ring containing a nitrogen substituent to improve the safety profile and potency.[9]

Mechanism of Action: Ranitidine competitively and reversibly blocks histamine H₂ receptors on the basolateral membrane of gastric parietal cells. This action prevents histamine from stimulating the Gs protein-coupled pathway, thereby reducing cyclic AMP (cAMP) levels, decreasing protein kinase A (PKA) activity, and ultimately suppressing the H+/K+ ATPase proton pump responsible for gastric acid secretion. Ranitidine exhibits potent antagonism with reported pA₂ values of 7.2 in guinea-pig atrium and 6.95 in rat uterus assays.

G Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Binds & Activates Ranitidine Ranitidine Ranitidine->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Activates H_out H+ Secretion (Gastric Acid) Pump->H_out Pumps H+ into Stomach Lumen G A 5-(Chloromethyl)furfural (CMF) B 1. N-Acetylcysteamine, NaH 2. Me2NH, NaBH4 A->B Steps 1 & 2 C N,N-Dimethyl-5-(((2- aminoethyl)thio)methyl) furan-2-yl)methanamine B->C D 3. aq. NaOH (hydrolysis) C->D Step 3 E 4. Condensation with N-Methyl-1-methylthio- 2-nitroethenamine D->E Step 4 F Ranitidine E->F G A Furan-containing Prochiral Imine D Asymmetric Hydrogenation Reaction A->D B Chiral Iridium Catalyst (e.g., Ir/f-BINAPHANE) B->D C High Pressure H2 C->D E Chiral Furan-containing Amine D->E F Purification (Chromatography) E->F G Enantiomerically Enriched Amine F->G

References

Theoretical Framework for the Investigation of 4-(Furan-2-yl)butan-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper presents a comprehensive theoretical framework for the study of 4-(Furan-2-yl)butan-2-amine, a novel compound with potential pharmacological applications. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational guide to its synthesis, characterization, and potential biological activities. Due to the limited availability of direct research on this specific molecule, this guide is based on established principles of medicinal chemistry and the known properties of structurally related furan derivatives.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The furan moiety is present in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and psychoactive effects.[1][2] The compound this compound (Figure 1) represents an intriguing scaffold, combining a furan ring with a butan-2-amine side chain, which is a common feature in many centrally acting agents. This guide outlines a theoretical approach to exploring its potential as a novel therapeutic agent.

Figure 1: Chemical Structure of this compound

G C8H13NO C8H13NO Furan_ring O C1 C Furan_ring->C1 C2 C Furan_ring->C2 C3 C C1->C3 C5 C C1->C5 C4 C C2->C4 C3->C4 C6 C C5->C6 C7 C C6->C7 N N C6->N C8 C C7->C8

Caption: Molecular structure of this compound.

Predicted Physicochemical and Pharmacokinetic Properties

A preliminary in silico analysis can provide insights into the potential drug-like properties of this compound. These predictions are valuable for guiding initial experimental design.

PropertyPredicted ValueSignificance
Molecular Formula C8H13NOConfirmed chemical formula.
Molecular Weight 139.19 g/mol Falls within the range for good oral bioavailability according to Lipinski's Rule of Five.
logP (octanol-water) 1.5 - 2.5Indicates a balance between hydrophilicity and lipophilicity, suggesting good absorption and distribution.
pKa (amine) 9.5 - 10.5The basic nature of the amine group suggests it will be protonated at physiological pH, which can influence receptor binding and solubility.
Hydrogen Bond Donors 2The amine group can act as a hydrogen bond donor, facilitating interactions with biological targets.
Hydrogen Bond Acceptors 2The oxygen in the furan ring and the nitrogen of the amine can act as hydrogen bond acceptors.
Polar Surface Area ~40 ŲSuggests good potential for blood-brain barrier penetration.

Proposed Synthetic Pathways

Several synthetic routes can be proposed for the synthesis of this compound. The choice of a specific pathway would depend on factors such as the availability of starting materials, desired yield, and scalability.

Reductive Amination of a Ketone Precursor

A common and efficient method for the synthesis of amines is the reductive amination of a corresponding ketone.

G Furan Furan FriedelCrafts Friedel-Crafts Acylation (e.g., Crotonyl chloride, AlCl3) Furan->FriedelCrafts Ketone 4-(Furan-2-yl)but-3-en-2-one FriedelCrafts->Ketone Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Ketone->Reduction SaturatedKetone 4-(Furan-2-yl)butan-2-one Reduction->SaturatedKetone ReductiveAmination Reductive Amination (e.g., NH3, NaBH3CN) SaturatedKetone->ReductiveAmination Product This compound ReductiveAmination->Product

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol (Hypothetical):

  • Synthesis of 4-(Furan-2-yl)butan-2-one: To a solution of furan in a suitable solvent (e.g., dichloromethane) at 0°C, a Lewis acid catalyst (e.g., AlCl₃) is added, followed by the dropwise addition of crotonyl chloride. The reaction is stirred until completion, as monitored by TLC. The resulting 4-(furan-2-yl)but-3-en-2-one is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield 4-(furan-2-yl)butan-2-one.

  • Reductive Amination: The synthesized ketone is dissolved in methanol, and an excess of ammonia is added. A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is stirred at room temperature until the ketone is consumed. The final product is purified by column chromatography.

Potential Pharmacological Profile and Biological Targets

Based on its structural similarity to known psychoactive compounds, particularly phenethylamines and other substituted amphetamines, this compound is hypothesized to interact with monoamine neurotransmitter systems.

Potential Primary Targets:

  • Serotonin (5-HT) Receptors: The furan ring may act as a bioisostere for the phenyl ring found in many serotonergic agents. It is plausible that this compound could exhibit affinity for various 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, and 5-HT₁A.

  • Dopamine (DA) Transporter (DAT) and Norepinephrine (NE) Transporter (NET): The butan-2-amine side chain is a classic pharmacophore for inhibitors of monoamine transporters. The compound may act as a releasing agent or a reuptake inhibitor of dopamine and norepinephrine.

Proposed In Vitro and In Vivo Evaluation Strategies

A systematic evaluation of the pharmacological properties of this compound would involve a series of in vitro and in vivo studies.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies ReceptorBinding Receptor Binding Assays (e.g., 5-HT, DA, NE receptors) Behavioral Behavioral Assays in Rodents (e.g., Locomotor activity, Drug discrimination) ReceptorBinding->Behavioral TransporterAssays Transporter Uptake/Release Assays (e.g., DAT, NET, SERT) TransporterAssays->Behavioral Cytotoxicity Cytotoxicity Assays (e.g., MTT assay in relevant cell lines) Pharmacokinetics Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) Behavioral->Pharmacokinetics Toxicity Acute and Chronic Toxicity Studies Pharmacokinetics->Toxicity InitialScreening Compound Synthesis and Purification InitialScreening->ReceptorBinding InitialScreening->TransporterAssays InitialScreening->Cytotoxicity

Caption: A proposed workflow for the pharmacological evaluation.

Hypothetical Experimental Protocols:

  • Receptor Binding Assays: Standard radioligand binding assays would be performed using cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT₂A, DAT). The ability of this compound to displace a specific radioligand would be measured to determine its binding affinity (Ki).

  • Locomotor Activity in Mice: To assess potential stimulant effects, mice would be administered with varying doses of the compound, and their locomotor activity would be monitored using automated activity chambers.

Potential Signaling Pathways

Should this compound demonstrate significant affinity for the 5-HT₂A receptor, a key target for many psychedelic and psychoactive drugs, it could modulate downstream signaling pathways such as the phospholipase C (PLC) pathway.

G Compound This compound Receptor 5-HT2A Receptor Compound->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: Hypothetical 5-HT2A receptor-mediated signaling pathway.

Conclusion

While experimental data on this compound is currently lacking, this theoretical guide provides a solid foundation for its future investigation. Its chemical structure suggests a high potential for biological activity, particularly within the central nervous system. The proposed synthetic routes are feasible, and the outlined pharmacological evaluation strategy provides a clear path for elucidating its mechanism of action and therapeutic potential. Further research into this and related furan derivatives is warranted and could lead to the discovery of novel chemical entities with valuable pharmacological properties.

References

The Furan Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry. Its unique electronic and steric properties often allow it to serve as a bioisostere for phenyl rings, enhancing metabolic stability and improving interactions with biological targets.[1][2] This has led to the discovery of a vast array of furan-containing compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anticancer Activity: A Prominent Therapeutic Avenue

Furan derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][3] Numerous studies have highlighted their efficacy against a range of human cancer cell lines.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of furan derivatives are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency.

Compound ClassDerivative/CompoundCell LineIC50 (µM)Reference
Furan-Fused Chalcones Compound 8 HL6017.2[4]
2',4'-Dihydroxychalcone (9 )HL60305[4]
Compound 6a HL6020.9[4]
Compound 6s HL6070.8[4]
Furan Precursors & Derivatives Compound 1 HeLa0.08 - 8.79[5]
Compound 24 HeLa0.08 - 8.79[5]
Compound 24 SW620Moderate to Potent[5]
Furan-Based Pyridine & Triazinone Compound 4 (Pyridine carbohydrazide)MCF-74.06[6]
Compound 7 (N-phenyl triazinone)MCF-72.96[6]

Table 1: Anticancer Activity of Representative Furan Derivatives. The data illustrates the significant enhancement of antiproliferative activity with the inclusion of a furan moiety, as seen in the 17-fold increase in potency when comparing furan-fused chalcone 8 to its non-furan counterpart 9 .[2] The substitution pattern on the furan ring and the overall molecular architecture are critical for determining the anticancer efficacy.[4][5]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The furan nucleus is a key component in several antimicrobial agents.[7] Nitrofurantoin, a well-known furan derivative, is a clinically used antibiotic for treating urinary tract infections.[8] Its mechanism involves the reduction of the nitro group within bacterial cells to form reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of furan derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative/CompoundMicroorganismMIC (µg/mL)Reference
Furan-based Pyrimidine-Thiazolidinones Compound 8k E. coli12.5[7]
Compound 8d A. niger100[7]
Compound 8e A. niger100[7]
3-Aryl-3(furan-2-yl) Propanoic Acid Derivatives Compound 1 E. coli64[9]

Table 2: Antimicrobial Activity of Selected Furan Derivatives. The data indicates that furan-based compounds exhibit activity against both Gram-negative bacteria like E. coli and fungal species such as A. niger.[7][9] Structure-activity relationship studies reveal that modifications at the C2 and C5 positions of the furan ring, as well as the nature of the substituents, significantly influence the antimicrobial spectrum and potency.[2][7]

Anti-inflammatory and Antioxidant Properties

Furan derivatives have been investigated for their ability to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.[10] Natural furan derivatives, in particular, have shown promise in this area.[10]

Anti-inflammatory Effects

The anti-inflammatory activity of furan derivatives is often linked to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[10] Some furan-containing molecules can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[1][3]

Antioxidant Capacity

The antioxidant properties of furan derivatives are attributed to their ability to scavenge free radicals.[11] The electron-donating nature of the furan ring facilitates the neutralization of reactive oxygen species (ROS).[10] The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound ClassDerivative/CompoundAntioxidant Activity (DPPH Assay)Reference
2-(p-phenyl substituted styryl)-furans 2-(p-hydroxy phenyl styryl)-furan (6 )IC50 ~ 40 µM[11]
Furan Aminophosphonates Compound A3 IC50 = 2.02 µM[12]
Compound B3 IC50 = 2.87 µM[12]

Table 3: Antioxidant Activity of Furan Derivatives. The presence of a hydroxyl group on a phenyl substituent, as in compound 6 , significantly enhances the antioxidant capacity.[11] This highlights the importance of specific functional groups in conjunction with the furan core for effective radical scavenging.

Neuroprotective Effects

Emerging research suggests that furan-containing compounds may offer therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's.[13][14] Their neuroprotective mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and modulatory effects on neurotransmitter systems.[13][14] Benzofuran derivatives, in particular, have been shown to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[15]

Key Signaling Pathways Modulated by Furan Derivatives

The biological activities of furan derivatives are often mediated through their interaction with specific intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.

PI3K/Akt and MAPK Signaling in Cancer

In cancer, furan derivatives have been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are frequently hyperactivated in tumors, promoting uncontrolled cell growth and resistance to apoptosis.

PI3K_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT AKT->Proliferation PTEN PTEN PTEN->PIP3 Furan_Derivatives Furan Derivatives Furan_Derivatives->ERK Furan_Derivatives->PI3K Furan_Derivatives->AKT

PI3K/Akt and MAPK Signaling Inhibition by Furan Derivatives.

This diagram illustrates how furan derivatives can inhibit key components of the PI3K/Akt and MAPK pathways, leading to a reduction in cancer cell proliferation and survival.

NF-κB Signaling in Inflammation

The anti-inflammatory effects of some natural furan derivatives are mediated by their ability to modulate signaling pathways such as the one involving Nuclear Factor-kappa B (NF-κB).[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of furan derivatives.

Synthesis of Furan Derivatives

Paal-Knorr Furan Synthesis (General Protocol) The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds.[10]

  • Reaction Setup : Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Catalyst Addition : Add an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).[10]

  • Reaction Conditions : Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[10]

  • Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.[10]

Paal_Knorr_Synthesis Start 1,4-Dicarbonyl Compound Cyclization Intramolecular Cyclization Start->Cyclization Acid Acid Catalyst (e.g., p-TsOH) Acid->Cyclization Heat Heat (Reflux) Heat->Cyclization Dehydration Dehydration Cyclization->Dehydration Furan Substituted Furan Dehydration->Furan

Workflow for Paal-Knorr Furan Synthesis.
Biological Assays

MTT Assay for Anticancer Activity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][16]

  • Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment : Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.[2]

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Treat with Furan Derivatives Seed->Treat Incubate_Treat 3. Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT 4. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 5. Incubate (2-4h) (Formazan formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan (e.g., with DMSO) Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate % Viability and IC50 Read->Analyze

MTT Assay Experimental Workflow.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Preparation of Compound Dilutions : Perform serial two-fold dilutions of the furan derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).[8]

  • Inoculation : Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[17] Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation : Incubate the plate at 37°C for 16-20 hours.[8]

  • Result Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

DPPH Radical Scavenging Assay for Antioxidant Activity This assay measures the ability of a compound to scavenge the stable DPPH free radical.[1]

  • DPPH Solution Preparation : Prepare a solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[1]

  • Reaction Mixture : In a 96-well plate or cuvettes, mix various concentrations of the furan derivative with the DPPH solution.[1]

  • Incubation : Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[1]

  • Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[1]

  • Calculation : Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

The furan scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. The evidence strongly supports their potential in the development of new therapeutics for cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders. The structure-activity relationship studies consistently demonstrate that the biological profile of furan derivatives can be finely tuned through strategic chemical modifications. Future research should continue to explore the vast chemical space of furan-based compounds and further elucidate their mechanisms of action to unlock their full therapeutic potential.

References

An In-depth Technical Guide on the Reactivity of the Furan Ring in Substituted Butanamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring is a vital heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance binding affinity, selectivity, and pharmacokinetic properties.[1][2][3] As a versatile pharmacophore, it can serve as a bioisostere for phenyl rings, offering unique steric and electronic characteristics that can improve metabolic stability and drug-receptor interactions.[1][3] However, the furan moiety's inherent reactivity, while synthetically useful, also presents challenges, particularly concerning metabolic activation into potentially toxic intermediates.[4][5] This guide provides a comprehensive technical overview of the furan ring's reactivity, with a focus on butanamine-substituted structures, to aid in the rational design of safer and more efficacious therapeutics.

Electronic Structure and General Reactivity

Furan's chemical behavior is dictated by its aromatic character and electron-rich nature.[6] It is a five-membered heterocycle that follows Hückel's rule, with one of the oxygen's lone pairs delocalized into the ring to form a 6 π-electron system.[6][7] This delocalization increases the electron density on the ring carbons, making furan significantly more susceptible to electrophilic attack than benzene.[6][8] The reactivity of five-membered heterocycles generally follows the order: pyrrole > furan > thiophene > benzene.[7][9] The lower reactivity of furan compared to pyrrole is due to oxygen's higher electronegativity, which accommodates a positive charge less readily than nitrogen.[9]

G

Caption: Resonance contributors of the furan ring.

The presence of a butanamine substituent influences this reactivity. The alkyl chain is weakly electron-donating through induction. The amine group itself is activating; however, under acidic conditions, it can become protonated to form a strongly electron-withdrawing ammonium group, thus deactivating the ring towards further electrophilic substitution.

Key Chemical Transformations

The furan ring participates in a variety of reactions crucial for synthetic diversification and understanding its stability.

Due to the ring's high electron density, electrophilic substitution in furan occurs much more readily than in benzene, often under mild conditions.[8][10]

  • Regioselectivity: Attack occurs preferentially at the C2 (α) position.[1][8] The carbocation intermediate formed by C2 attack is stabilized by three resonance structures, whereas the intermediate from C3 (β) attack is only stabilized by two, making it less favorable.[8][11] The rate of aluminum-chloride-catalyzed acetylation at the α-position is approximately 7 x 10⁴ times faster than at the β-position.[12]

EAS_Mechanism cluster_c2 Attack at C2 (α-position) cluster_c3 Attack at C3 (β-position) furan Furan Ring c2_intermediate More Stable Intermediate (3 Resonance Structures) furan->c2_intermediate + E+ c3_intermediate Less Stable Intermediate (2 Resonance Structures) furan->c3_intermediate + E+ electrophile Electrophile (E+) product_c2 2-Substituted Furan (Major Product) c2_intermediate->product_c2 - H+ product_c3 3-Substituted Furan (Minor Product) c3_intermediate->product_c3 - H+

Caption: Regioselectivity in electrophilic substitution of furan.

  • Common EAS Reactions:

    • Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products.[13] Milder conditions are required for mono-substitution.[13]

    • Nitration: Strong nitrating agents can cause ring degradation.[14] Acetyl nitrate at low temperatures is a suitable mild agent for producing 2-nitrofuran.[13]

    • Sulfonation: Furan can be sulfonated using a pyridine-sulfur trioxide complex at room temperature to yield furan-2-sulfonic acid.[9]

    • Acylation: Friedel-Crafts acylation with acid anhydrides or halides typically requires a mild Lewis acid catalyst like boron trifluoride.[12][13]

ReactionReagentTypical ConditionsProduct
Bromination Br₂ in Dioxane-5°C2-Bromofuran
Nitration Acetyl Nitrate (HNO₃/Ac₂O)Low Temperature2-Nitrofuran
Sulfonation Pyridine-SO₃ complexRoom TemperatureFuran-2-sulfonic acid
Acetylation Acetic Anhydride / BF₃·OEt₂-2-Acetylfuran

Table 1: Summary of common electrophilic substitution reactions on the furan ring.[9][13]

Locked in a reactive s-cis conformation, furan acts as an electron-rich diene in Diels-Alder [4+2] cycloadditions, reacting with electron-poor dienophiles to form oxabicyclic products.[15][16] This reaction is a powerful tool for constructing complex molecular frameworks.[17][18] The nature of substituents on both the furan and the dienophile influences the reaction's efficiency and diastereoselectivity.[15]

The furan ring is susceptible to cleavage under certain conditions.

  • Acid-Catalyzed Opening: In the presence of strong acids, protonated furans can undergo nucleophilic attack by water, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[12][19] This represents a potential degradation pathway for furan-containing drugs in acidic environments.

  • Oxidative Opening: Oxidation can cleave the furan ring to yield unsaturated 1,4-diones.[12]

  • Reductive Opening: While simple furans are resistant to reduction without ring-opening, certain derivatives can be partially reduced to dihydrofurans.[13] Reductive cleavage of the C2-O bond in benzofurans can be achieved using lithium metal.[20]

Metabolic Reactivity and Toxicological Implications

For drug development professionals, the metabolic fate of the furan ring is a critical consideration. Many furan-containing compounds are known to cause toxicity, which requires metabolic activation by cytochrome P450 (P450) enzymes.[4][5]

This bioactivation pathway involves the oxidation of the furan ring to form highly reactive electrophilic intermediates.[4][21] Depending on the substituents, this intermediate is either an epoxide or a cis-enedione, such as cis-2-butene-1,4-dial (BDA).[4][21] These reactive metabolites can covalently bind to cellular nucleophiles like glutathione (GSH), proteins, and DNA, triggering cellular damage and toxicity.[4][22] The reaction with GSH is often a detoxification step, but the resulting conjugates can also be reactive.[4][23] This metabolic activation is a primary source of the hepatotoxicity and carcinogenicity associated with some furan compounds.[5][21]

Metabolic_Activation cluster_detox Detoxification cluster_tox Toxicity Start Furan-Butanamine Drug P450 Cytochrome P450 (Oxidation) Start->P450 Intermediate Reactive Electrophilic Intermediate (e.g., cis-Enedial, Epoxide) P450->Intermediate GSH GSH Conjugation Intermediate->GSH Adducts Covalent Adducts Intermediate->Adducts Excretion Metabolite Excretion GSH->Excretion Damage Cellular Damage (Protein Dysfunction, DNA Adducts) Adducts->Damage Toxicity Hepatotoxicity & Carcinogenicity Damage->Toxicity

Caption: Metabolic activation pathway of furan-containing compounds.

Quantitative Data on Biological Activity

The biological activity of furan-based compounds is highly dependent on the substitution pattern on the ring.[3] Modifications at the C2 and C5 positions are particularly effective for modulating potency and selectivity.[3] The following table, adapted from data on furan-fused chalcones, illustrates how structural modifications impact anticancer activity, a key measure of biological reactivity.

CompoundStructureIC₅₀ (µM) against MCF-7 Cells
Chalcone Analog Phenyl-CO-CH=CH-Phenyl>100
Furan-Fused Analog 1 Benzofuran-CO-CH=CH-Phenyl5.7
Furan-Fused Analog 2 Phenyl-CO-CH=CH-Benzofuran11.2

Table 2: Representative structure-activity relationship data showing the significant increase in anticancer potency upon introduction of a furan ring.[3]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of furan-containing compounds.

This protocol describes a representative electrophilic substitution reaction on a furan derivative.

Synthesis_Workflow Start Dissolve Furan Derivative in Anhydrous Solvent Reagents Add Acylating Agent (e.g., Acetic Anhydride) Start->Reagents Catalyst Add Mild Lewis Acid (e.g., BF₃·OEt₂) at 0°C Reagents->Catalyst Reaction Stir at Room Temp. (Monitor by TLC) Catalyst->Reaction Workup Quench with Water, Extract with Organic Solvent Reaction->Workup Purify Purify via Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Experimental workflow for a typical acylation reaction.

  • Reaction Setup: A solution of the furan-substituted butanamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) is prepared in an oven-dried flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C.

  • Reagent Addition: The acid anhydride or acid halide (1.1 eq) is added, followed by the dropwise addition of a mild Lewis acid catalyst, such as boron trifluoride etherate (1.1 eq).[13]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Characterization: The final product's structure is confirmed using NMR and mass spectrometry.[24]

This protocol is used to assess the potential for P450-mediated metabolism of a furan-containing compound.

  • Preparation: The test compound (e.g., 1 µM final concentration) is pre-incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate its intrinsic clearance and predict its metabolic stability.

Conclusion

The furan ring in substituted butanamines exhibits a rich and complex reactivity profile. Its electron-rich nature makes it a versatile substrate for synthetic modifications via electrophilic substitution and cycloaddition reactions. However, this same electronic character renders it susceptible to metabolic oxidation, a pathway that can lead to the formation of toxic reactive intermediates. A thorough understanding and careful consideration of these competing reactivity pathways are paramount for drug development professionals aiming to harness the therapeutic potential of the furan scaffold while mitigating the risks of metabolic toxicity.

References

Methodological & Application

synthesis of 4-(Furan-2-yl)butan-2-amine experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-(Furan-2-yl)butan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed experimental protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The protocol is based on a two-step synthesis involving the preparation of the ketone precursor, 4-(Furan-2-yl)butan-2-one, followed by its reductive amination.

Introduction

This compound is a primary amine containing a furan moiety, a common scaffold in pharmacologically active compounds. Its synthesis is of significant interest for the generation of novel chemical entities for drug discovery programs. The protocol described herein is a robust and efficient method for the laboratory-scale preparation of this compound. The synthesis proceeds via two key stages:

  • Synthesis of 4-(Furan-2-yl)butan-2-one: A Michael addition of furan to methyl vinyl ketone.

  • Reductive Amination: Conversion of the resulting ketone to the target primary amine using ammonia and a suitable reducing agent. Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1][2][3]

Overall Reaction Scheme

Overall Reaction Scheme furan Furan ketone 4-(Furan-2-yl)butan-2-one furan->ketone p-Toluenesulfonic acid mvk Methyl Vinyl Ketone mvk->ketone amine This compound ketone->amine 1. NH3 2. NaBH3CN

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(Furan-2-yl)butan-2-one

This procedure is adapted from a known synthesis of 4-(2-furyl)butan-2-one.[4]

Materials:

  • Furan

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of furan (e.g., 150 ml).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux.

  • Add methyl vinyl ketone (e.g., 14 g, 0.2 mol) dropwise to the refluxing furan over a period of 2 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 16 hours.

  • Remove the excess furan by distillation.

  • The residue is then distilled under vacuum to yield 4-(2-furyl)butan-2-one.

Work-up and Purification:

  • The crude product can be dissolved in a suitable organic solvent like diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The final product is purified by vacuum distillation.

Expected Yield: Approximately 67%.[4]

Step 2: Reductive Amination to this compound

This protocol is a general procedure for the reductive amination of a ketone to a primary amine.[1][2][5]

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (e.g., 1M)

  • Sodium hydroxide solution (e.g., 2M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve 4-(Furan-2-yl)butan-2-one in methanol in a round-bottom flask.

  • Add an excess of ammonia solution (e.g., 7N in methanol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride in a small amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the ketone/ammonia mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Carefully acidify the reaction mixture to a pH of ~2 with 1M HCl to quench the reaction and decompose any remaining borohydride.

  • Wash the aqueous layer with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer to a pH of >10 with 2M NaOH.

  • Extract the product into diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or column chromatography.

Data Presentation

Table 1: Summary of Reagents and Expected Molar Quantities for Step 1.

ReagentMolar Mass ( g/mol )MolesQuantity
Furan68.07Excess150 mL
Methyl vinyl ketone70.090.214 g
p-Toluenesulfonic acid172.20CatalyticTrace

Table 2: Summary of Reagents for a Hypothetical 10 mmol Scale Reductive Amination (Step 2).

ReagentMolar Mass ( g/mol )Moles (mmol)Quantity
4-(Furan-2-yl)butan-2-one138.16101.38 g
Ammonia (7N in MeOH)17.03Excess~10-20 mL
Sodium cyanoborohydride62.84120.75 g

Table 3: Physicochemical Properties of the Target Compound.

PropertyValue
Molecular FormulaC₈H₁₃NO
Molar Mass139.19 g/mol
AppearanceExpected to be a liquid
Boiling PointNot available, requires experimental determination

Experimental Workflow Diagram

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination A Mix Furan and p-TSA B Heat to Reflux A->B C Add Methyl Vinyl Ketone B->C D Stir at Room Temperature C->D E Distill off excess Furan D->E F Vacuum Distillation of Product E->F G Dissolve Ketone and Ammonia in Methanol F->G Proceed with purified ketone H Add NaBH3CN solution G->H I Stir at Room Temperature H->I J Acidic Quench (HCl) I->J K Basify (NaOH) J->K L Extract with Organic Solvent K->L M Dry and Concentrate L->M N Purify Product M->N

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Furan and methyl vinyl ketone are flammable and volatile.

  • Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid. The quenching step must be performed with extreme caution.

  • Handle all solvents and reagents in accordance with their Safety Data Sheets (SDS).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

References

Application Notes and Protocols for the Reductive Amination of 4-(furan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The furan scaffold is considered a "privileged structure," appearing in numerous approved drugs.[1] Amines, particularly chiral amines, are also crucial pharmacophores, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine moiety.[1] The synthesis of novel furan-based amines through reductive amination of ketones like 4-(furan-2-yl)butan-2-one offers a direct route to new chemical entities with potential therapeutic applications.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope.[2][3] This process involves the reaction of a carbonyl compound, in this case, 4-(furan-2-yl)butan-2-one, with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[4][5] This method is widely employed in the pharmaceutical industry for the construction of carbon-nitrogen bonds.[6] This document provides detailed protocols for the reductive amination of 4-(furan-2-yl)butan-2-one with various amines, along with illustrative data and a workflow diagram.

Biological Relevance and Potential Applications

The product of the reductive amination of 4-(furan-2-yl)butan-2-one, 4-(furan-2-yl)butan-2-amine and its derivatives, are valuable scaffolds in drug discovery.[7] The furan ring can act as a bioisostere for other aromatic systems, such as a phenyl ring, offering modified electronic and steric properties that can influence drug-receptor interactions, metabolic stability, and bioavailability. Furan-containing compounds have been investigated for their potential to modulate various biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels.[1] For instance, many neurotransmitter receptors are GPCRs, and novel furan-based amines could serve as selective agonists or antagonists for these targets in the central nervous system.[1]

Experimental Protocols

The following protocols describe the reductive amination of 4-(furan-2-yl)butan-2-one using two common and effective reducing agents: sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, often used in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][8]

Materials:

  • 4-(furan-2-yl)butan-2-one

  • Primary or secondary amine (e.g., benzylamine, aniline, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst for less reactive ketones)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-(furan-2-yl)butan-2-one (1.0 mmol) and the desired amine (1.2 mmol) in DCE or DCM (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 mmol) can be added.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride is another effective reducing agent, particularly useful in protic solvents like methanol.[1] The reaction is typically performed under mildly acidic conditions to facilitate imine formation.

Materials:

  • 4-(furan-2-yl)butan-2-one

  • Primary or secondary amine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(furan-2-yl)butan-2-one (1.0 mmol) and the amine (1.2 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add acetic acid to adjust the pH to approximately 6-7.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water (15 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography.

Data Presentation

The following table summarizes representative, albeit hypothetical, quantitative data for the reductive amination of 4-(furan-2-yl)butan-2-one with various amines, based on typical yields for such reactions. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1BenzylamineNaBH(OAc)₃DCE1885
2AnilineNaBH(OAc)₃DCE2478
3MorpholineNaBH(OAc)₃DCM2092
4n-ButylamineNaBH₃CNMeOH2488
5CyclohexylamineNaBH₃CNMeOH2482

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the reductive amination of 4-(furan-2-yl)butan-2-one.

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 4-(furan-2-yl)butan-2-one Mix Mix & Stir Ketone->Mix Amine Amine Amine->Mix Solvent Solvent (e.g., DCE, MeOH) Solvent->Mix ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)₃) Mix->ReducingAgent Stir Stir at RT (12-24h) ReducingAgent->Stir Quench Quench Reaction (aq. NaHCO₃) Stir->Quench Extract Extraction (e.g., DCM) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Final Product: Substituted Amine Purify->Product

References

Application Note and Protocol for the Purification of 4-(Furan-2-yl)butan-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Furan-2-yl)butan-2-amine is a secondary amine containing a furan moiety, a structural motif of interest in medicinal chemistry and drug discovery. Efficient purification of this compound is crucial for obtaining high-purity material for subsequent synthetic steps, biological screening, and characterization. However, the basic nature of the amine functional group can lead to challenges during purification by standard silica gel column chromatography, often resulting in poor peak shape, tailing, and irreversible adsorption to the acidic silica surface.[1]

This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel. The method incorporates the use of a mobile phase modifier to mitigate the undesirable interactions between the basic amine and the stationary phase, ensuring efficient elution and high purity of the final product. An alternative approach using amine-functionalized silica is also discussed.

Experimental Overview

The primary purification strategy involves normal-phase chromatography on standard silica gel. To counteract the acidity of the silica, a small percentage of a competing amine, such as triethylamine (TEA), is added to the mobile phase.[1] This "basified" mobile phase neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic analyte and allowing for successful elution.[1]

An alternative and often more effective method is the use of an amine-functionalized stationary phase. This approach provides a less acidic environment, which minimizes the strong interactions with basic compounds, often leading to better peak shapes and more reproducible separations without the need for mobile phase modifiers.[2][3]

Data Presentation

The following table summarizes the key parameters and expected results for the column chromatography purification of this compound. These values are representative and may require optimization based on the specific crude sample and laboratory conditions.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable.
Alternative Stationary Phase Amine-functionalized Silica GelRecommended for improved peak shape and reproducibility.[2]
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v)The addition of triethylamine is crucial to prevent peak tailing.[4]
TLC Analysis (Rf) ~0.3 in 7:3 Hexane:Ethyl Acetate (+1% TEA)The ideal Rf for column chromatography is typically between 0.2 and 0.4.
Elution Gradient Step gradient from 95:5 to 70:30 Hexane:Ethyl AcetateA gradient elution ensures efficient separation of impurities.
Sample Loading Dry loading on silica gel or celitePreferred method for better resolution.
Column Dimensions 2-3 cm diameter for a 1-2 g crude sampleAdjust based on the amount of crude material.
Purity (Post-Column) >95% (by NMR and/or LC-MS)Purity should be assessed by appropriate analytical techniques.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Materials: TLC plates (silica gel 60 F254), developing chamber, capillary spotters, UV lamp (254 nm), and various ratios of hexane and ethyl acetate with 1% triethylamine.

  • Procedure:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of hexane and ethyl acetate with 1% triethylamine. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and systematically increase the polarity.

    • Visualize the developed plate under a UV lamp. If the compound is not UV-active, use a staining solution such as potassium permanganate or p-anisaldehyde.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.

2. Column Chromatography Protocol (Normal-Phase with Triethylamine)

  • Materials: Glass chromatography column, silica gel (60 Å, 230-400 mesh), sand, cotton or glass wool, crude this compound, optimized mobile phase (hexane/ethyl acetate with 1% triethylamine), collection tubes.

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% TEA).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial low-polarity mobile phase.

    • Collect fractions in appropriately sized test tubes or vials.

    • Gradually increase the polarity of the mobile phase according to the TLC analysis. A typical step gradient might be:

      • 2 column volumes of 95:5 Hexane:EtOAc + 1% TEA

      • 2 column volumes of 90:10 Hexane:EtOAc + 1% TEA

      • Continue increasing the ethyl acetate percentage until the product elutes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

3. Alternative Protocol: Amine-Functionalized Silica

For a more streamlined purification, an amine-functionalized silica column can be used. This often eliminates the need for a basic modifier in the mobile phase.[2]

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Procedure: Follow the same general procedure as above, but omit the triethylamine from the mobile phase. The separation on an amine-functionalized column can often be achieved with a simpler hexane/ethyl acetate gradient.[2]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Method Development (Hexane:EtOAc + 1% TEA) pack Pack Silica Gel Column (Slurry Method) tlc->pack load Dry Load Crude Sample onto Silica Gel pack->load elute Gradient Elution (Increasing EtOAc %) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the large-scale synthesis of 4-(furan-2-yl)butan-2-amine, a valuable intermediate in pharmaceutical and agrochemical research. The protocols outlined below are based on established chemical principles, focusing on scalability, efficiency, and green chemistry considerations.

Overview of Synthetic Strategy

The primary and most industrially viable route for the synthesis of this compound is the reductive amination of the corresponding ketone, 4-(furan-2-yl)butan-2-one. This two-step process involves the formation of an imine intermediate, followed by its reduction to the target amine. For large-scale production, heterogeneous catalysis is often preferred due to ease of catalyst separation and recycling.

A plausible synthetic pathway is as follows:

  • Synthesis of 4-(Furan-2-yl)butan-2-one: This precursor ketone can be synthesized via a Michael addition of a furan-based nucleophile to methyl vinyl ketone.

  • Reductive Amination: The synthesized ketone undergoes reductive amination using ammonia and a heterogeneous catalyst, such as a nickel-based catalyst, under a hydrogen atmosphere.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic route. These values are representative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of 4-(Furan-2-yl)butan-2-one via Michael Addition

ParameterValue
Reactants 2-Lithiofuran, Copper(I) Iodide, Methyl Vinyl Ketone
Solvent Anhydrous Diethyl Ether
Reaction Temperature -78 °C
Typical Yield 75-85%
Purity (post-purification) >98% (by GC)

Table 2: Large-Scale Reductive Amination of 4-(Furan-2-yl)butan-2-one

ParameterValue
Reactants 4-(Furan-2-yl)butan-2-one, Anhydrous Ammonia, Hydrogen Gas
Catalyst Raney Nickel or Ni/Al₂O₃
Solvent Methanol or Ethanol
Reaction Temperature 80-120 °C
Hydrogen Pressure 10-50 bar
Reaction Time 6-12 hours
Typical Yield 80-90%
Purity (post-distillation) >99% (by GC-MS)

Experimental Protocols

3.1. Protocol for the Synthesis of 4-(Furan-2-yl)butan-2-one

This protocol describes the synthesis of the ketone precursor on a laboratory scale, which can be scaled up for industrial production.

Materials:

  • Furan

  • n-Butyllithium (n-BuLi) in hexanes

  • Copper(I) iodide (CuI)

  • Methyl vinyl ketone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of furan (1.0 eq) in anhydrous diethyl ether at -20 °C, add n-butyllithium (1.0 eq) dropwise. Stir the mixture for 1 hour at this temperature to form 2-lithiofuran.

  • In a separate flask, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • Transfer the freshly prepared 2-lithiofuran solution to the CuI suspension via cannula. Allow the mixture to warm slightly to form a clear solution of the Gilman cuprate, then re-cool to -78 °C.

  • Add methyl vinyl ketone (1.1 eq) dropwise to the Gilman cuprate solution. Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 4-(furan-2-yl)butan-2-one.

3.2. Protocol for the Large-Scale Reductive Amination of 4-(Furan-2-yl)butan-2-one

This protocol details the industrial-scale synthesis of the target amine.

Equipment:

  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet ports.

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Raney Nickel (or a supported nickel catalyst)

  • Anhydrous methanol (or ethanol)

  • Anhydrous ammonia

  • Hydrogen gas

Procedure:

  • Charge the autoclave with 4-(furan-2-yl)butan-2-one (1.0 eq) and methanol.

  • Add the Raney Nickel catalyst (5-10% w/w of the ketone).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Cool the reactor to -10 °C and introduce anhydrous ammonia (3-5 eq).

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

  • Heat the reactor to the target temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction at this temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 6-12 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with methanol and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination furan Furan ketone 4-(Furan-2-yl)butan-2-one furan->ketone Michael Addition mvk Methyl Vinyl Ketone mvk->ketone ketone_ref 4-(Furan-2-yl)butan-2-one ammonia Ammonia (NH3) amine This compound ammonia->amine hydrogen Hydrogen (H2) hydrogen->amine catalyst Ni Catalyst catalyst->amine ketone_ref->amine Reductive Amination

Caption: Synthetic workflow for this compound.

Diagram 2: Logical Relationship in Reductive Amination

G cluster_0 Reaction Environment reactants 4-(Furan-2-yl)butan-2-one Ammonia imine Imine Intermediate C=N bond formation reactants->imine Condensation reduction Reduction (Hydrogenation) imine->reduction Catalytic product This compound reduction->product

Caption: Key steps in the reductive amination process.

Application Notes and Protocols for 4-(Furan-2-yl)butan-2-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(Furan-2-yl)butan-2-amine as a versatile chemical intermediate in the synthesis of pharmaceutically active compounds. The furan moiety is a well-established scaffold in medicinal chemistry, known to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. This document outlines the potential applications, synthetic protocols, and relevant biological pathways associated with derivatives of this compound, with a particular focus on its role as a key building block for H2-receptor antagonists.

Overview of Applications

This compound is a valuable intermediate for the synthesis of a variety of bioactive molecules. The primary amine and the furan ring offer two reactive sites for chemical modification, allowing for the construction of complex molecular architectures.

Key Application Areas:

  • Antiulcer Agents (H2-Receptor Antagonists): The most prominent application of furan-containing intermediates is in the synthesis of histamine H2-receptor antagonists, such as the widely-known drug ranitidine. The furan ring in these molecules is a crucial component of the side chain that interacts with the H2 receptor. This compound can serve as a precursor to the side-chain fragment of these drugs.

  • Antimicrobial Agents: Furan derivatives have been shown to possess antibacterial and antifungal properties. The lipophilic nature of the furan ring can facilitate membrane transport, while the amine functionality can be derivatized to introduce pharmacophores that interfere with microbial growth.

  • Anticancer Agents: The furan nucleus is present in several compounds with demonstrated antitumor activity. As an intermediate, this compound can be incorporated into novel structures designed to target various cancer-related pathways.

  • Cardiovascular and Anti-inflammatory Drugs: The versatility of the furan scaffold has also been explored in the development of cardiovascular and anti-inflammatory agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate for H2-receptor antagonists.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a plausible method for the synthesis of the title compound from the corresponding ketone, 4-(furan-2-yl)butan-2-one, via reductive amination.

Reaction Scheme:

Materials and Reagents:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonia (in methanol, 7N)

  • Raney Nickel (or other suitable hydrogenation catalyst)

  • Hydrogen gas

  • Methanol (anhydrous)

  • Diatomaceous earth

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • To a high-pressure hydrogenation vessel, add 4-(furan-2-yl)butan-2-one (1 equivalent).

  • Add a slurry of Raney Nickel (approximately 10% by weight of the ketone) in anhydrous methanol.

  • Add a 7N solution of ammonia in methanol (5-10 equivalents).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Illustrative):

ParameterValue
Reactant 4-(Furan-2-yl)butan-2-one
Product This compound
Yield 75-90% (expected)
Purity >95% (after purification)
Reaction Time 4-12 hours
Temperature 25-50 °C
Pressure 50-100 psi
Protocol 2: Synthesis of a Ranitidine Precursor

This protocol outlines a hypothetical synthetic route for the elaboration of this compound into a key side-chain intermediate used in the synthesis of ranitidine-like molecules. This involves a Mannich-type reaction followed by substitution with cysteamine.

Reaction Scheme (Multi-step):

  • Mannich Reaction: this compound + Formaldehyde + Dimethylamine -> N,N-Dimethyl-1-(5-(3-aminobutan-1-yl)furan-2-yl)methanamine

  • Thioether Formation: Intermediate from step 1 + Cysteamine -> 2-(((5-((4-aminobutan-2-yl)amino)methyl)furan-2-yl)methyl)thio)ethan-1-amine

Materials and Reagents:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine hydrochloride

  • Sodium hydroxide

  • Cysteamine hydrochloride

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step 1: Mannich Reaction

  • In a round-bottom flask, dissolve dimethylamine hydrochloride (1.2 equivalents) and formaldehyde (1.2 equivalents) in ethanol.

  • Cool the solution in an ice bath and slowly add a solution of this compound (1 equivalent) in ethanol.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich product.

Step 2: Thioether Formation

  • Dissolve the crude Mannich product from Step 1 in ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in anhydrous ethanol.

  • Add cysteamine hydrochloride (1.1 equivalents) to the sodium ethoxide solution and stir until dissolved.

  • Add the cysteamine solution to the solution of the Mannich product.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired thioether intermediate.

Quantitative Data (Illustrative):

ParameterStep 1Step 2
Starting Material This compoundMannich Product
Product Mannich ProductThioether Intermediate
Yield 60-80% (expected)50-70% (expected)
Purity >90% (after workup)>95% (after chromatography)
Reaction Time 12-24 hours4-8 hours
Temperature Room TemperatureReflux

Signaling Pathways and Biological Context

The primary therapeutic target for ranitidine and related drugs synthesized from furan-containing intermediates is the histamine H2 receptor .

Histamine H2 Receptor Signaling Pathway:

Histamine, a key mediator of gastric acid secretion, binds to H2 receptors on the basolateral membrane of parietal cells in the stomach lining. This binding event initiates a G-protein-coupled signaling cascade:

  • Activation of Adenylyl Cyclase: The activated H2 receptor stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate PKA.

  • Proton Pump (H+/K+-ATPase) Activation: PKA phosphorylates and activates the H+/K+-ATPase (proton pump) located on the apical membrane of the parietal cell.

  • Gastric Acid Secretion: The activated proton pump actively transports H+ ions into the gastric lumen in exchange for K+ ions, leading to the secretion of hydrochloric acid.

Mechanism of Action of H2-Receptor Antagonists:

H2-receptor antagonists, such as ranitidine, are competitive inhibitors of the histamine H2 receptor. They bind to the receptor but do not activate it, thereby blocking the binding of histamine and preventing the downstream signaling cascade that leads to gastric acid secretion. This reduction in gastric acid is beneficial for the treatment of conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_elaboration Elaboration to Ranitidine Precursor start 4-(Furan-2-yl)butan-2-one reductive_amination Reductive Amination (NH3, H2, Catalyst) start->reductive_amination product This compound reductive_amination->product mannich Mannich Reaction (Formaldehyde, Dimethylamine) product->mannich thioether Thioether Formation (Cysteamine) mannich->thioether intermediate Ranitidine Side-Chain Intermediate thioether->intermediate

Caption: Synthetic workflow for this compound and its elaboration.

H2_receptor_pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Ranitidine Ranitidine (Antagonist) Ranitidine->H2R Blocks

Caption: Histamine H2 receptor signaling pathway and antagonist action.

Applications of Furan-Containing Compounds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. This five-membered aromatic ring, containing one oxygen atom, serves as a versatile pharmacophore. It often acts as a bioisostere for other aromatic systems, such as the phenyl ring, which can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

These application notes provide a detailed overview of the diverse applications of furan-containing compounds in medicinal chemistry, supported by quantitative data, experimental protocols for their synthesis and evaluation, and visualizations of their mechanisms of action.

Anticancer Applications

Furan-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, and interference with microtubule dynamics.

Data Presentation: Anticancer Activity

The antiproliferative activity of several furan-containing compounds is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-ChalconeFuran-fused derivative of 2',4'-dihydroxychalconeHL60 (Leukemia)17.2[1]
Furan-Based DerivativeCompound 7MCF-7 (Breast Cancer)2.96[2]
Furan-Based DerivativeCompound 4MCF-7 (Breast Cancer)4.06[2]
Furan-Peptide ConjugateFur4-2-Nal3-Ala2-Phe1-CONH2HeLa (Cervical Cancer)0.28
Benzofuran DerivativeCompound 26MCF-7 (Breast Cancer)0.057[3]
Benzofuran DerivativeCompound 36MCF-7 (Breast Cancer)0.051[3]
Furan-CarbohydrazideDerivative 3aA549 (Lung Cancer)6.25[4]
Furan-CarbohydrazideDerivative 3bA549 (Lung Cancer)5.85[4]
Experimental Protocols

This protocol describes a general method for the synthesis of furan-based chalcones via the Claisen-Schmidt condensation.

Materials:

  • Substituted 2-acetylfuran

  • Aromatic aldehyde

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) (for neutralization)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the substituted 2-acetylfuran (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 equivalent) to the solution and stir at room temperature.

  • Slowly add the aqueous NaOH solution dropwise to the mixture while stirring.

  • Continue stirring at room temperature for the time indicated by TLC monitoring (typically a few hours) until the reaction is complete.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure furan-based chalcone.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Furan-containing test compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the furan-containing test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway Visualization

Many furan-containing anticancer agents exert their effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Furan Furan-containing Compound Furan->PI3K Inhibits Furan->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by furan-containing compounds.

Antimicrobial Applications

Furan derivatives, particularly nitrofurans, have a long history of use as antimicrobial agents. They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Their mechanism often involves the reduction of the nitro group within the bacterial cell to form reactive intermediates that damage bacterial DNA and other macromolecules.[5]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various furan-containing compounds is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.

Compound ClassSpecific Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
NitrofuranNitrofurantoinEscherichia coli4 - 32[6]
NitrofuranNitrofurantoinStaphylococcus aureus16 - 64[6]
Furan-Chalcone1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneEnterococcus faecalis100
Furan-Chalcone1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneCandida albicans100
Furanone DerivativeF131 (l-borneol possessing 2(5H)-furanone)Staphylococcus aureus (MRSA)8 - 16[4]
Furanone DerivativeF131 (l-borneol possessing 2(5H)-furanone)Candida albicans32 - 128[4]
DibenzofuranDibenzofuran bis(bibenzyl)Candida albicans16 - 512[7]
Experimental Protocols

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a furan-containing compound against a bacterial strain.[6]

Materials:

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Furan-containing test compound

  • Standard antibiotic (positive control)

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare a stock solution of the furan-containing compound in a suitable solvent.

  • Perform a two-fold serial dilution of the compound in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a total volume of 200 µL.

  • Include a growth control (inoculum without compound) and a sterility control (medium only). Also, include a positive control with a standard antibiotic.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate 96-well plate Inoculum->Inoculate Compound Prepare Serial Dilutions of Furan Compound Compound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine Determine MIC Read->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Applications

Furan-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Data Presentation: Anti-inflammatory Activity

The COX-2 inhibitory activity of several furanone derivatives is presented below.

Compound ClassSpecific Compound/DerivativeCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Reference
DiarylfuranoneRofecoxib0.5336[8]
Tetrasubstituted FuranoneDFU0.041>1000[9]
3(2H)-Furanone DerivativeMethyl sulfone derivative 280.06>1667[5]
NaphthofuranoneNaphthofuranone derivative 300.329>1519[5]
Indolin-2-one DerivativeCompound 4e3.34-[10]
Indolin-2-one DerivativeCompound 9h2.35-[10]
Experimental Protocols

This protocol outlines the synthesis of a tetrasubstituted furanone, a class of potent and selective COX-2 inhibitors.

Materials:

  • Substituted phenylacetic acid

  • Substituted α-bromoketone

  • Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvent (e.g., Acetonitrile)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • React the substituted phenylacetic acid with the substituted α-bromoketone in the presence of a base like DBU in a suitable solvent such as acetonitrile.

  • Heat the reaction mixture under reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified furanone derivative by NMR, IR, and mass spectrometry to confirm its structure and purity.[11]

Signaling Pathway Visualization

Furan-containing compounds can exert anti-inflammatory effects by modulating the MAPK signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates LPS LPS LPS->Receptor MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription Transcription of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p38->Transcription Furan Furan-containing Compound Furan->MAPKK Inhibits Furan->p38 Inhibits

Caption: Modulation of the MAPK signaling pathway by furan-containing compounds.

Antiviral Applications

Several furan-containing compounds have shown promising activity against a variety of viruses, including influenza virus. Their mechanisms of action can involve the inhibition of viral entry, replication, or release from host cells.

Data Presentation: Antiviral Activity

The anti-influenza activity of some furan derivatives is summarized below, with EC50 values representing the concentration required to inhibit 50% of the viral effect.

Compound ClassSpecific Compound/DerivativeVirus StrainEC50 (µM)Reference
Furan-carboxamide2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamideInfluenza A (H5N1)1.25[12]
SpirothiazolidinoneCompound 3cInfluenza A (H3N2)~1[13]
SpirothiazolidinoneCompound 3dInfluenza A (H3N2)~1[13]
NitrobenzoxadiazoleCompound 12Influenza A5.1[14]
NitrobenzoxadiazoleCompound 25Influenza A1.9[14]
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the formation of viral plaques.[6]

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza)

  • Virus stock

  • 6-well plates

  • Cell culture medium

  • Furan-containing test compound

  • Overlay medium (containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed the host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the furan-containing test compound in the cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Overlay the cells with the overlay medium containing the different concentrations of the test compound.

  • Incubate the plates for 2-3 days until plaques are visible.

  • Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value from the dose-response curve.

These application notes and protocols provide a foundation for researchers and drug development professionals working with furan-containing compounds. The diverse biological activities and tunable physicochemical properties of this scaffold continue to make it a valuable asset in the quest for new and improved therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-(furan-2-yl)butan-2-amine, a key transformation for the synthesis of diverse chemical entities with potential applications in medicinal chemistry and drug development. Two robust and widely applicable methods are presented: Reductive Amination and Direct N-Alkylation with Alkyl Halides . These protocols offer versatile approaches to introduce a variety of alkyl and arylmethyl groups onto the secondary amine, enabling the exploration of structure-activity relationships.

Introduction

N-alkylation of secondary amines is a fundamental reaction in organic synthesis, yielding tertiary amines that are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals. The starting material, this compound, incorporates a furan ring, a common heterocyclic motif in many pharmacologically active compounds. The ability to selectively introduce substituents on the nitrogen atom of this scaffold is crucial for the development of novel therapeutic agents.

This guide details two effective methods for this transformation. Reductive amination offers a mild and often high-yielding approach, particularly when using aldehydes or ketones as the alkyl source. Direct N-alkylation with alkyl halides provides a straightforward alternative for introducing simple alkyl groups.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot procedure that involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation, as it does not readily reduce the starting carbonyl compound.[1]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (10 mL).

  • Add the desired aldehyde or ketone (1.1 mmol, 1.1 eq.). If the reaction is sluggish, a catalytic amount of acetic acid (0.1 mmol, 0.1 eq.) can be added.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated this compound.

Data Presentation: Reductive Amination

The following table summarizes typical reaction conditions and yields for the reductive amination of secondary amines with aldehydes, providing a reference for expected outcomes.

Amine Substrate (Analogous)AldehydeReducing AgentSolventTime (h)Yield (%)Reference
CyclohexylamineBenzaldehydeH₂ (30 bar), Fe@Pd/CWater494[2]
AnilineBenzaldehydeH₂ (20 bar), CuAlOxMethanol-High[2]
MorpholineBenzaldehydeNaBH₄ / Acetic Acid--50-75[3]
PiperidineBenzaldehydeNaBH₄ / Acetic Acid--50-75[3]

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the amine with an alkyl halide in the presence of a base. This method is a classic approach for forming C-N bonds.[4] The choice of base is crucial to deprotonate the secondary amine, enhancing its nucleophilicity, while minimizing side reactions. Hünig's base (N,N-diisopropylethylamine, DIPEA) is often a good choice as it is a non-nucleophilic base.

Experimental Protocol: Direct N-Alkylation

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile or DMF (10 mL).

  • Add the base, either DIPEA (1.5 mmol, 1.5 eq.) or anhydrous K₂CO₃ (2.0 mmol, 2.0 eq.).

  • Add the alkyl halide (1.1 mmol, 1.1 eq.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If K₂CO₃ was used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Direct N-Alkylation

The following table provides examples of direct N-alkylation of secondary amines with alkyl halides, which can serve as a guideline for this protocol.

Amine Substrate (Analogous)Alkyl HalideBaseSolventTime (h)Yield (%)Reference
BenzylamineButyl bromideTriethylamineDMF976[5]
DibenzylamineBenzyl bromideAl₂O₃-OKAcetonitrile192[6]
Piperidine2-Phenethyl bromideAl₂O₃-OKAcetonitrile780[6]
PyrrolidineBenzyl bromideAl₂O₃-OKAcetonitrile195[6]

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for both reductive amination and direct N-alkylation.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound Mix1 Dissolve Amine & Carbonyl Amine->Mix1 Carbonyl Aldehyde/Ketone Carbonyl->Mix1 Solvent Anhydrous DCM Solvent->Mix1 ReducingAgent Add NaBH(OAc)3 Mix1->ReducingAgent After 20-30 min Stir Stir at RT (2-24h) ReducingAgent->Stir Quench Quench (NaHCO3) Stir->Quench Extract Extract (DCM) Quench->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound Mix1 Dissolve Amine & Base Amine->Mix1 Base Base (DIPEA/K2CO3) Base->Mix1 Solvent Anhydrous ACN/DMF Solvent->Mix1 AlkylHalide Add Alkyl Halide Mix1->AlkylHalide Heat Heat (50-80°C) AlkylHalide->Heat SolventRemoval Remove Solvent Heat->SolventRemoval Partition Partition (EtOAc/H2O) SolventRemoval->Partition Extract Extract (EtOAc) Partition->Extract Dry Dry (Na2SO4) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for the Direct N-Alkylation with Alkyl Halides.

References

Application Notes and Protocols for the Quantification of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-2-yl)butan-2-amine is a chemical entity of interest in various fields, including medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation analysis, and quality control. This document outlines two robust analytical methods for the determination of this compound in a biological matrix (human plasma) and a pharmaceutical formulation: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Method 1: Quantification of this compound in Human Plasma by GC-MS

This method is proposed for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like this compound after appropriate sample preparation.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed GC-MS method. This data should be generated and confirmed during in-house method validation.

ParameterExpected Performance
Linearity (r²) > 0.995
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Internal Standard (IS) 4-Phenylbutan-2-amine (or a stable isotope-labeled analog)
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Sodium hydroxide (NaOH), 1 M solution

  • Anhydrous sodium sulfate

  • Methanol, HPLC grade

  • Trifluoroacetic anhydride (TFAA) for derivatization

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 1 mL of MTBE.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Transfer the dried extract to a GC vial insert.

  • Derivatization (Optional but Recommended): To improve chromatographic peak shape and thermal stability, add 20 µL of TFAA to the extract. Cap the vial and heat at 70°C for 20 minutes. Cool to room temperature before analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 180°C.

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound (derivatized): To be determined experimentally (e.g., a prominent fragment ion)

    • Qualifier Ion(s) for this compound (derivatized): To be determined experimentally

    • Quantifier Ion for IS (derivatized): To be determined experimentally

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is basify 3. Basify with NaOH add_is->basify extract 4. LLE with MTBE basify->extract separate 5. Centrifuge & Separate Organic Layer extract->separate dry 6. Dry with Na2SO4 separate->dry derivatize 7. Derivatize with TFAA dry->derivatize inject 8. Inject 1 µL derivatize->inject gc_sep 9. GC Separation (HP-5MS) inject->gc_sep ms_detect 10. MS Detection (SIM Mode) gc_sep->ms_detect integrate 11. Peak Integration ms_detect->integrate quantify 12. Quantification integrate->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification of this compound in a Pharmaceutical Formulation by LC-MS/MS

This LC-MS/MS method is proposed for its high throughput, specificity, and minimal sample preparation requirements, making it ideal for quality control in pharmaceutical manufacturing.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method. This data should be generated and confirmed during in-house method validation.

ParameterExpected Performance
Linearity (r²) > 0.998
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Internal Standard (IS) Deuterated this compound (or a suitable analog)
Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS)

  • Pharmaceutical formulation (e.g., tablets, solution)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

2. Sample Preparation (Dilution):

  • Accurately weigh and crush a representative sample of the pharmaceutical formulation (e.g., 10 tablets).

  • Transfer a portion of the powder equivalent to a single dose into a volumetric flask.

  • Add a diluent (e.g., 50:50 acetonitrile:water) to dissolve the active ingredient.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow to cool and dilute to the mark with the diluent.

  • Perform a serial dilution to bring the concentration into the calibration curve range.

  • In a clean vial, mix 100 µL of the diluted sample with 100 µL of the Internal Standard working solution and 800 µL of the mobile phase A.

  • Vortex and inject into the LC-MS/MS system.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC System (or equivalent)

  • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 3.6 min: 95% to 5% B

    • 3.6 - 5.0 min: Hold at 5% B (re-equilibration)

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen, Medium

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined by infusion of the reference standard.

    • MRM Transition for IS: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined experimentally.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing formulation 1. Weigh/Crush Formulation dissolve 2. Dissolve in Diluent formulation->dissolve dilute 3. Serial Dilution dissolve->dilute mix_is 4. Mix with IS dilute->mix_is inject 5. Inject 5 µL mix_is->inject lc_sep 6. UHPLC Separation (C18) inject->lc_sep ms_detect 7. MS/MS Detection (MRM) lc_sep->ms_detect integrate 8. Peak Integration ms_detect->integrate quantify 9. Quantification integrate->quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Application Notes and Protocols: The Use of 4-(Furan-2-yl)butan-2-amine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The unique electronic and steric characteristics of the furan ring make it a valuable bioisostere for phenyl rings, often leading to improved metabolic stability and enhanced interactions with biological targets.[2] 4-(Furan-2-yl)butan-2-amine is a chiral building block that combines the furan moiety with a reactive secondary amine, presenting a versatile platform for the synthesis of novel bioactive compounds.

While the direct application of this compound in the synthesis of specific, well-characterized bioactive molecules is not extensively documented in publicly available literature, its structural motifs suggest significant potential for the development of new therapeutic agents. This document provides detailed hypothetical application notes and protocols for the use of this compound in the synthesis of a library of Schiff base derivatives, a class of compounds known for their diverse pharmacological activities.

Proposed Synthesis of Bioactive Schiff Base Derivatives

A common and effective strategy to explore the bioactive potential of a primary amine is its conversion to a series of Schiff bases by condensation with various substituted aldehydes. This approach allows for the systematic investigation of structure-activity relationships (SAR).

Reaction Scheme:

This reaction is typically straightforward and high-yielding, making it an ideal method for generating a library of compounds for biological screening.

Experimental Protocols

General Protocol for the Synthesis of Schiff Base Derivatives of this compound

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the substituted aldehyde (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • The reaction mixture is then refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is washed with cold diethyl ether and recrystallized from a suitable solvent (e.g., ethanol, methanol) to afford the pure Schiff base derivative.

  • The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.

Data Presentation

Table 1: Hypothetical Characterization Data for Synthesized Schiff Base Derivatives

Compound IDSubstituted AldehydeMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
SB-01 SalicylaldehydeC₁₅H₁₇NO₂243.3092118-120
SB-02 4-NitrobenzaldehydeC₁₅H₁₆N₂O₃284.3088145-147
SB-03 4-MethoxybenzaldehydeC₁₆H₁₉NO₂257.3395102-104
SB-04 2,4-DichlorobenzaldehydeC₁₅H₁₅Cl₂NO312.1985130-132

Visualization of Workflows and Pathways

G Synthetic Workflow for Schiff Base Derivatives cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reactants This compound + Substituted Aldehyde Start->Reactants Reaction Reflux in Ethanol (Catalytic Acetic Acid) Reactants->Reaction Workup Solvent Evaporation and Recrystallization Reaction->Workup Product Purified Schiff Base Workup->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Biological_Screening Bioactivity Assays (e.g., Antimicrobial, Anticancer) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Studies Biological_Screening->SAR_Analysis G Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling (e.g., MAPK Pathway) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation and Survival Transcription_Factor->Cell_Proliferation Bioactive_Molecule Bioactive Schiff Base (e.g., SB-02) Bioactive_Molecule->Signaling_Cascade Inhibition

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(Furan-2-yl)butan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Furan-2-yl)butan-2-amine. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Experimental Protocol: Reductive Amination of 4-(Furan-2-yl)butan-2-one

This protocol details a common and effective method for the synthesis of this compound via reductive amination of 4-(furan-2-yl)butan-2-one.

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonia source (e.g., ammonium acetate, ammonia in methanol)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Glacial acetic acid (optional, as a catalyst)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Equipment for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(furan-2-yl)butan-2-one (1.0 equivalent) in the chosen anhydrous solvent.

  • Amine Addition: Add the ammonia source (e.g., ammonium acetate, 5-10 equivalents) to the solution. If using gaseous ammonia, bubble it through the solution.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine or enamine. The addition of a catalytic amount of glacial acetic acid can accelerate this step.[1]

  • Reduction: Carefully add the reducing agent (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Q1: Low or no product yield.

  • Possible Cause 1: Incomplete iminium ion formation. The equilibrium between the ketone and the imine may favor the starting material.[2]

    • Solution: Increase the concentration of the ammonia source. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine. For sluggish reactions, adding a Lewis acid catalyst might be beneficial.[3]

  • Possible Cause 2: Inactive reducing agent. The reducing agent may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the reducing agent. Ensure it is handled under anhydrous conditions.

  • Possible Cause 3: Unfavorable reaction conditions. The temperature or reaction time may not be optimal.

    • Solution: Gradually increase the reaction temperature and monitor the progress. Extend the reaction time and check for product formation at regular intervals.

Q2: Formation of side products.

  • Possible Cause 1: Over-alkylation. The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine.[4]

    • Solution: Use a large excess of the ammonia source to outcompete the product amine for the ketone. A slow, controlled addition of the reducing agent can also help minimize this side reaction.

  • Possible Cause 2: Reduction of the starting ketone. The reducing agent may reduce the carbonyl group of 4-(furan-2-yl)butan-2-one to the corresponding alcohol, 4-(furan-2-yl)butan-2-ol.[4]

    • Solution: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is less likely to reduce the ketone directly.[1] Sodium cyanoborohydride is also selective for the iminium ion at a slightly acidic pH.[4]

  • Possible Cause 3: Furan ring instability. The furan ring can be sensitive to strongly acidic conditions.

    • Solution: Maintain a neutral or weakly acidic pH throughout the reaction. If an acid catalyst is used, employ a minimal amount.

Q3: Difficulty in purifying the product.

  • Possible Cause 1: Co-elution with starting material or byproducts. The polarity of the product may be similar to that of the unreacted ketone or the alcohol byproduct.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Derivatization of the amine to a less polar derivative before chromatography can also be an option.

  • Possible Cause 2: Product volatility. The product amine may be volatile, leading to loss during solvent removal.

    • Solution: Use a rotary evaporator at a lower temperature and pressure. Consider converting the amine to a salt (e.g., hydrochloride) to reduce its volatility before concentration.

Data Presentation

The following table summarizes typical reaction parameters for reductive amination of furan-containing ketones, which can serve as a starting point for optimizing the synthesis of this compound.

EntryKetone SubstrateAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
11-(5-methylfuran-2-yl)propan-1-onePrimary Amine (1.2 eq)NaBH(OAc)₃ (1.5 eq)1,2-DichloroethaneRoom Temp12-24High[1]
2Furanic AldehydesPrimary Amines (1.0 eq)H₂ over CuAlOxMethanol25 (condensation), 80-120 (hydrogenation)3-16 (condensation)up to 99[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start dissolve Dissolve 4-(Furan-2-yl)butan-2-one in anhydrous solvent start->dissolve add_amine Add Ammonia Source dissolve->add_amine form_imine Stir for Imine Formation add_amine->form_imine add_reducing_agent Add Reducing Agent form_imine->add_reducing_agent monitor Monitor Reaction (TLC/GC-MS) add_reducing_agent->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

References

common side products in the synthesis of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Furan-2-yl)butan-2-amine, primarily via the reductive amination of 4-(Furan-2-yl)butan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound by reductive amination?

The most prevalent side products in the reductive amination of 4-(Furan-2-yl)butan-2-one with ammonia are:

  • 4-(Furan-2-yl)butan-2-ol: This alcohol is formed by the direct reduction of the starting ketone, 4-(Furan-2-yl)butan-2-one. This is more likely to occur if a strong, non-selective reducing agent is used or if the reaction conditions favor ketone reduction over imine reduction.[1]

  • Di-(4-(furan-2-yl)butan-2-yl)amine (Secondary Amine): This secondary amine is a product of over-alkylation, where the initially formed primary amine, this compound, acts as a nucleophile and reacts with another molecule of the starting ketone to form a new imine, which is then reduced.[2][3]

  • Unreacted Starting Material: Incomplete conversion can lead to the presence of 4-(Furan-2-yl)butan-2-one in the final product mixture.

Q2: My reaction is producing a significant amount of 4-(Furan-2-yl)butan-2-ol. How can I minimize the formation of this alcohol side product?

The formation of the alcohol side product is due to the reduction of the starting ketone. To minimize this, consider the following:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine or iminium ion over the ketone. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are generally more selective than sodium borohydride (NaBH4).[1][4] If using NaBH4, it should be added after allowing sufficient time for the imine to form.[1]

  • pH Control: The rate of imine formation and the reactivity of the reducing agent can be pH-dependent. For reductive aminations using NaBH3CN, maintaining a mildly acidic pH (around 4-5) can favor the formation of the iminium ion, which is more readily reduced than the ketone.[5]

  • Stepwise Procedure: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent. This can help to ensure that the ketone is consumed before the reduction step.[6]

Q3: I am observing a higher molecular weight impurity that I suspect is the secondary amine. What steps can I take to prevent its formation?

The formation of the secondary amine, di-(4-(furan-2-yl)butan-2-yl)amine, is a common issue in the synthesis of primary amines via reductive amination.[2] To suppress this side reaction:

  • Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.

  • Controlled Addition of Ketone: Slowly adding the 4-(furan-2-yl)butan-2-one to the reaction mixture containing a high concentration of ammonia can help to maintain a low concentration of the ketone, thereby reducing the chance of it reacting with the product amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the secondary amine formation.

Q4: How can I effectively purify the desired this compound from the common side products?

Purification can typically be achieved using column chromatography on silica gel. The polarity differences between the starting ketone, the alcohol side product, the primary amine, and the secondary amine allow for their separation. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can be effective. The basic nature of the amines might necessitate the addition of a small amount of a base like triethylamine to the eluent to prevent tailing on the silica gel.

Data Presentation: Side Product Profile

The following table presents a hypothetical but representative distribution of products from the reductive amination of 4-(Furan-2-yl)butan-2-one under different conditions, as might be determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Condition Reducing Agent Product: this compound (%) Side Product: 4-(Furan-2-yl)butan-2-ol (%) Side Product: Di-(4-(furan-2-yl)butan-2-yl)amine (%) Unreacted Ketone (%)
A (Non-Optimal) NaBH46025105
B (Optimized) NaBH3CN85555
C (High Ketone Conc.) NaBH3CN705205

Experimental Protocols

General Protocol for Reductive Amination of 4-(Furan-2-yl)butan-2-one

This protocol is a general guideline and may require optimization.

  • Imine Formation: To a solution of 4-(Furan-2-yl)butan-2-one (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

  • pH Adjustment (if necessary): If using a reagent like NaBH3CN, adjust the pH of the mixture to 4-5 using a mild acid like acetic acid.[5]

  • Reduction: To the stirred mixture, add the reducing agent (e.g., NaBH3CN, 1.5 equivalents) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the addition of water or a basic solution (e.g., aqueous NaOH) to decompose the excess reducing agent. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram outlines a troubleshooting workflow for common issues encountered during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_purity Analyze Crude Product (e.g., GC-MS, TLC) start->check_purity high_alcohol High Level of 4-(Furan-2-yl)butan-2-ol? check_purity->high_alcohol Identify Impurities high_sec_amine High Level of Di-(4-furan-2-yl-butan-2-yl)amine? check_purity->high_sec_amine high_ketone High Level of Unreacted Ketone? check_purity->high_ketone success Pure this compound check_purity->success High Purity high_alcohol->high_sec_amine No sol_alcohol1 Use Milder Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) high_alcohol->sol_alcohol1 Yes high_sec_amine->high_ketone No sol_sec_amine1 Increase Excess of Ammonia Source high_sec_amine->sol_sec_amine1 Yes sol_ketone1 Increase Reaction Time or Temperature high_ketone->sol_ketone1 Yes high_ketone->success No sol_alcohol2 Optimize pH (4-5) for Imine Formation sol_alcohol1->sol_alcohol2 sol_sec_amine2 Slow Addition of Ketone sol_sec_amine1->sol_sec_amine2 sol_ketone2 Check Reducing Agent Activity/Amount sol_ketone1->sol_ketone2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Preventing Polymerization During Furan Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on a common challenge in synthetic organic chemistry: the prevention of unwanted polymerization during the synthesis of furan derivatives. Furan and its derivatives are valuable building blocks in pharmaceuticals and other fine chemicals, but their inherent instability, particularly under acidic conditions, can lead to significant yield loss and purification challenges due to polymer formation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic routes and achieve higher yields of your target furan derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are furan derivatives prone to polymerization during synthesis?

A1: Furan rings are susceptible to polymerization, especially under acidic conditions. This is due to the acid-catalyzed ring-opening, which forms highly reactive intermediates that can readily polymerize.[1] Electron-releasing substituents on the furan ring can further activate it towards electrophilic attack, exacerbating polymerization.[2]

Q2: What are the main factors that trigger polymerization in furan derivative synthesis?

A2: The primary triggers for polymerization include:

  • Strong Acid Catalysts: Strong Brønsted or Lewis acids can promote the protonation and subsequent ring-opening of the furan nucleus.[3]

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of polymerization side reactions.[3]

  • High Reactant Concentrations: Increased concentration of starting materials can lead to a higher rate of intermolecular reactions that initiate polymerization.[4]

  • Presence of Reactive Functional Groups: Certain functional groups on the furan ring or other reactants can participate in side reactions that lead to polymer formation.[4]

Q3: What are the general strategies to prevent or minimize polymerization?

A3: Key strategies to mitigate polymerization include:

  • Careful Control of Reaction Conditions: This involves using milder acid catalysts, maintaining strict temperature control (often requiring cooling), and optimizing the rate of addition of reagents.[3]

  • Use of Polymerization Inhibitors: Adding small amounts of radical or cationic polymerization inhibitors can effectively quench the reactive intermediates that lead to polymer formation.

  • Solvent Selection: The choice of solvent can influence the stability of the furan ring. Polar aprotic solvents may offer a stabilizing effect.

  • Protection of Reactive Groups: Temporarily protecting highly reactive functional groups on the starting materials can prevent their involvement in side reactions.[4]

  • Purification Techniques: While not a prevention method, efficient purification techniques are crucial for removing any polymeric byproducts from the desired product.

Q4: What are some common polymerization inhibitors used in organic synthesis, and are they applicable to furan chemistry?

A4: Common polymerization inhibitors include phenolic compounds like hydroquinone and butylated hydroxytoluene (BHT), stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and phenothiazine. These are primarily known as radical scavengers. While furan polymerization under acidic conditions is often cationic, these inhibitors can still be effective in some cases, potentially by intercepting radical species that may be formed through side reactions or by other mechanisms. For instance, hydroquinone has been shown to reduce polymerization in the synthesis of 2-methylfuran from furfural.

Troubleshooting Guides

Issue 1: The reaction mixture turns dark, and a tar-like substance forms.

This is a classic sign of significant polymerization.

Potential Cause Troubleshooting Action
Harsh acidic conditions Switch to a milder acid catalyst (e.g., from H₂SO₄ to p-TsOH, or a Lewis acid like ZnCl₂).[3][5]
High reaction temperature Lower the reaction temperature. Use an ice bath to control exothermic reactions, especially during reagent addition.[3]
High concentration of reactants Dilute the reaction mixture by using more solvent.
Rapid addition of reagents Add sensitive reagents, particularly the furan starting material, dropwise over a longer period to maintain a low instantaneous concentration.
Issue 2: Low yield of the desired furan derivative despite the consumption of starting material.

This often indicates that the starting material is being converted into soluble oligomers or insoluble polymers rather than the desired product.

Potential Cause Troubleshooting Action
Slow, continuous polymerization Add a polymerization inhibitor at the beginning of the reaction. See the table below for inhibitor suggestions.
Decomposition of the product Minimize the reaction time and work up the reaction as soon as the starting material is consumed (monitor by TLC or GC).
Inefficient purification Polymeric byproducts can complicate purification. Consider alternative purification methods such as distillation under reduced pressure or chromatography with a different solvent system.

Quantitative Data on Polymerization Prevention

The effectiveness of various strategies to prevent polymerization can be quantified by the improvement in the yield of the desired furan derivative. The following table provides a summary of quantitative data from the literature.

Furan DerivativeSynthetic MethodCondition/InhibitorYield (%)Reference
2-AcetylfuranFriedel-Crafts AcylationStandard (Phosphoric acid, 70°C)89.0[6]
2-AcetylfuranFriedel-Crafts AcylationVapor phase (Ferrite catalyst, 573 K)89.1[7]
2,5-DimethylfuranPaal-Knorr Synthesisp-TsOH, Toluene, reflux85[5]
2-MethylfuranFurfural HydrogenationCo/CoOx catalyst~55 (with polymerization)
2-MethylfuranFurfural HydrogenationCo/CoOx catalyst with Hydroquinone73 (polymerization reduced)
2,5-DiformylfuranHMF OxidationNaBr/H₂SO₄ in continuous flow60[8]
2,5-DiformylfuranHMF OxidationNaBr/H₂SO₄ in segmented flow85[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetylfuran with Minimized Polymerization

This protocol for the Friedel-Crafts acylation of furan with acetic anhydride uses strict temperature control to minimize polymerization.

Reagents and Equipment:

  • Furan

  • Acetic anhydride

  • 85% Phosphoric acid

  • Chloroform

  • 30% Sodium hydroxide solution

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add acetic anhydride and 85% phosphoric acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add furan dropwise from the dropping funnel while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding the mixture to a beaker of ice water with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract with chloroform (3 x 50 mL).

  • Combine the organic layers and wash with a 30% sodium hydroxide solution until the aqueous layer is neutral, then wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the chloroform by distillation.

  • Purify the crude 2-acetylfuran by vacuum distillation.[3]

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylfuran

This protocol utilizes p-toluenesulfonic acid as a milder alternative to sulfuric acid to reduce charring and polymerization.

Reagents and Equipment:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain the crude 2,5-dimethylfuran.

  • The product can be further purified by distillation if necessary.[5]

Visualizations

Mechanism of Acid-Catalyzed Furan Polymerization

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed polymerization of furan, which proceeds through a ring-opening pathway to form reactive intermediates.

furan_polymerization Furan Furan ProtonatedFuran Protonated Furan Furan->ProtonatedFuran + H+ RingOpened Ring-Opened Intermediate (Dicarbonyl Compound) ProtonatedFuran->RingOpened Ring Opening Polymer Polymer RingOpened->Polymer Polymerization

Caption: Acid-catalyzed polymerization of furan proceeds via protonation and ring-opening.

Troubleshooting Workflow for Polymerization in Furan Synthesis

This workflow provides a logical sequence of steps to diagnose and address polymerization issues during your experiments.

troubleshooting_workflow Start Polymerization Observed (Dark Color, Tar Formation, Low Yield) CheckConditions Review Reaction Conditions: - Acid Strength - Temperature - Concentration Start->CheckConditions MilderAcid Use Milder Acid (e.g., p-TsOH, Lewis Acids) CheckConditions->MilderAcid Strong Acid? LowerTemp Lower Reaction Temperature (Use Ice Bath) CheckConditions->LowerTemp High Temp? Dilute Dilute Reaction Mixture CheckConditions->Dilute High Conc.? AddInhibitor Add Polymerization Inhibitor (e.g., Hydroquinone, BHT) MilderAcid->AddInhibitor LowerTemp->AddInhibitor Dilute->AddInhibitor CheckPurity Check Starting Material Purity AddInhibitor->CheckPurity PurifySM Purify Starting Material CheckPurity->PurifySM Impurities Present? End Improved Yield and Purity CheckPurity->End Pure PurifySM->End

Caption: A step-by-step guide to troubleshooting polymerization in furan synthesis.

References

Technical Support Center: Reductive Amination of Furan Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the reductive amination of furan ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical chemical transformation.

Troubleshooting Guide

This guide addresses common issues observed during the reductive amination of furan ketones, offering potential causes and solutions to optimize your reaction outcomes.

Issue 1: Low to No Product Yield

  • Question: My reductive amination of a furan ketone is resulting in very low or no yield of the desired amine. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no yield in the reductive amination of furan ketones can stem from several factors, primarily related to inefficient imine formation, the choice and activity of the reducing agent and catalyst, and unfavorable reaction conditions.

    Potential Causes & Solutions:

    Potential Cause Recommended Solution
    Inefficient Imine Formation The equilibrium between the furan ketone and the amine may not favor imine formation. To shift the equilibrium, remove water produced during the reaction using a Dean-Stark apparatus or molecular sieves. Alternatively, pre-forming the imine before introducing the reducing agent can significantly improve yields.[1]
    Inactive or Inappropriate Reducing Agent The selected reducing agent may be too weak, deactivated, or unsuitable for the specific substrate. For direct (one-pot) reductive aminations, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective than sodium borohydride (NaBH₄) because they selectively reduce the iminium ion over the ketone.[1][2] If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
    Catalyst Deactivation The catalyst can be deactivated by the amine substrate, the imine intermediate, or the final amine product.[3] It is crucial to screen different catalysts. For instance, Ni-based catalysts have demonstrated high activity and selectivity in the reductive amination of furanic aldehydes and ketones.[4][5] Rhodium and Ruthenium catalysts are also effective.[4]
    Unfavorable Reaction Conditions Temperature, pressure, and pH are critical parameters. A systematic optimization of these conditions is recommended. A slightly acidic pH (around 6-7) often favors imine formation.[1] For catalytic hydrogenations, typical temperatures range from 80-120 °C and hydrogen pressures from 40-80 bar.[6]

Issue 2: Presence of Side Products

  • Question: My reaction is producing significant amounts of side products, such as furfuryl alcohol or over-alkylated amines. How can I minimize these impurities?

  • Answer: The formation of side products is a common challenge in reductive amination. The primary side reactions include the reduction of the ketone to an alcohol, over-alkylation of the desired amine, and hydrogenation of the furan ring.

    Common Side Reactions and Mitigation Strategies:

    Side Product Cause Mitigation Strategy
    Furan Alcohol Direct reduction of the ketone carbonyl group.Use a milder and more selective reducing agent that preferentially reduces the imine over the ketone, such as NaBH(OAc)₃ or NaBH₃CN.[1][2] When using stronger reducing agents like NaBH₄, a two-step process (imine formation followed by reduction) is advisable.[1] Selecting a catalyst that favors imine hydrogenation over carbonyl reduction is also key; for example, Cu-based catalysts are known to favor C=N bond hydrogenation.[7]
    Secondary/Tertiary Amine (Over-alkylation) The primary amine product reacts further with the starting furan ketone.This can be challenging to control. Using an excess of the amine starting material can help. In some cases, the choice of solvent can influence the outcome; for example, using ethyl acetate has been shown to inhibit the formation of tertiary amines in certain reactions.[7]
    Polymerization Products Furan compounds, especially under acidic conditions, can be prone to polymerization.Careful control of pH and temperature is crucial. The synthesis of 2,5-bis(aminomethyl)furan (BAMF) from 2,5-diformylfuran (DFF) is particularly challenging due to the high tendency of both substrate and product to polymerize.[7]
    Ring Hydrogenation The furan ring is reduced.The choice of catalyst and reaction conditions is critical. For instance, while Raney Ni is effective for amination, it can also promote ring hydrogenation under harsh conditions.[8] Careful optimization of temperature and pressure is necessary to maintain the integrity of the furan ring.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination of a furan ketone?

A1: The reductive amination of a furan ketone proceeds in two main steps.[3][7] First, the furan ketone reacts with an amine (or ammonia) in a condensation reaction to form an imine intermediate, with the elimination of a water molecule. This step is reversible.[3] In the second step, the imine is reduced to the corresponding amine using a suitable reducing agent.[7]

Q2: Which reducing agent is most suitable for the reductive amination of furan ketones?

A2: The choice of reducing agent is critical and depends on the specific furan ketone, the amine, and the desired selectivity.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent, often preferred for one-pot reductive aminations due to its lower reactivity towards the ketone.[1][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions.[1][2] However, it can generate toxic cyanide byproducts.[1]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting ketone.[2] To avoid this, a two-step procedure is often employed where the imine is formed first.[1]

  • Catalytic Hydrogenation (H₂): Widely used, particularly on an industrial scale, with catalysts such as Ni, Pd, Ru, or Rh.[1][7] This method requires careful optimization of catalyst, temperature, and pressure to prevent side reactions like furan ring hydrogenation.[1]

Q3: How does pH affect the reaction yield?

A3: The pH of the reaction medium is a critical parameter. Imine formation is generally favored under slightly acidic conditions (pH ~6-7), which catalyze the dehydration step.[1] However, strongly acidic conditions can lead to the protonation of the amine, rendering it non-nucleophilic, or promote polymerization of the furan ring. At basic pH, the dehydration step can be slow. Therefore, maintaining an optimal pH is essential for maximizing the yield.

Q4: Can I perform a direct (one-pot) reductive amination?

A4: Yes, direct or one-pot reductive amination is a common and efficient method where the furan ketone, amine, and reducing agent are all combined in a single reaction vessel.[3] This approach relies on the reducing agent being more selective for the imine (or iminium ion) than for the starting ketone.[3] Reagents like NaBH(OAc)₃ and NaBH₃CN are well-suited for this purpose.[1]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

  • To a solution of the furan ketone (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., 1,2-dichloroethane or THF, 10 mL), add acetic acid (1.0 mmol) if necessary to catalyze imine formation, particularly with less reactive ketones.[9]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation (General Procedure for Heterogeneous Catalysis)

  • Charge a high-pressure autoclave with the furan ketone (10 mmol), the amine source (e.g., 25% aqueous ammonia, 20 mL), the catalyst (e.g., 5 wt% Ru/C, 100 mg), and a solvent (e.g., water or an alcohol, 30 mL).[6]

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40-80 bar).[6]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required duration (e.g., 4-12 hours).[6]

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Remove the catalyst by filtration.

  • Isolate the product from the filtrate by extraction or distillation. Further purification may be required.

Data Summary

Table 1: Comparison of Catalysts for Reductive Amination of Furfural with NH₃

CatalystTemperature (°C)H₂ Pressure (MPa)Yield of Furfurylamine (%)Reference
Ni/SBA-151001.5~90[7]
Raney CoNot specifiedNot specified99[7]
Ru₁/NCNot specifiedNot specified97[7]
Ru/CNot specifiedNot specifiedLower than Ni/SBA-15[7]
Pd/CNot specifiedNot specifiedLower than Ni/SBA-15[7]
Pt/CNot specifiedNot specifiedLower than Ni/SBA-15[7]

Table 2: Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Various Amines using a Ni₆AlOₓ Catalyst

AmineTemperature (°C)H₂ Pressure (bar)Yield of Product (%)Reference
Benzylamine100376[4][5]
Aniline100385[4][5]
Morpholine100388[4][5]
1-Butylamine1003>80[4][5]
Ethanolamine1003>80[4][5]

Visual Guides

ReductiveAminationWorkflow cluster_start Starting Materials cluster_process Reaction Steps ketone Furan Ketone imine_formation Imine Formation (Condensation) ketone->imine_formation amine Amine / NH3 amine->imine_formation reduction Reduction imine_formation->reduction Imine Intermediate water Water (byproduct) imine_formation->water product Desired Furan Amine reduction->product

Caption: General workflow for the two-step reductive amination of furan ketones.

TroubleshootingFlowchart start Low Yield Issue check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formation OK? check_imine->imine_ok add_dehydrating Add Dehydrating Agent (e.g., Mol. Sieves) imine_ok->add_dehydrating No check_reductant Evaluate Reducing Agent & Catalyst imine_ok->check_reductant Yes preform_imine Pre-form Imine add_dehydrating->preform_imine reductant_ok Conditions Optimal? check_reductant->reductant_ok optimize_conditions Optimize Temp, Pressure, pH reductant_ok->optimize_conditions No solution Improved Yield reductant_ok->solution Yes screen_reagents Screen Different Reducing Agents/Catalysts optimize_conditions->screen_reagents screen_reagents->solution

Caption: Troubleshooting flowchart for addressing low yield in reductive amination.

References

stability of 4-(Furan-2-yl)butan-2-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-(Furan-2-yl)butan-2-amine under various experimental conditions. The information is designed to help troubleshoot common stability issues and answer frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound.

Problem 1: Rapid degradation of the compound is observed under acidic conditions, accompanied by discoloration of the solution.

  • Possible Cause: The furan ring is likely undergoing acid-catalyzed ring-opening. Furan rings are generally susceptible to acidic environments, leading to the formation of highly reactive intermediates that can polymerize and cause discoloration (often appearing as a "tar").[1] The protonation of the furan ring is the rate-limiting step in this degradation pathway.[1]

  • Troubleshooting Steps:

    • pH Modification: If your experimental protocol allows, use the mildest acidic conditions possible. Maintaining a pH between 5 and 10 is generally where the furan ring exhibits greater stability at moderate temperatures.[1]

    • Temperature Control: Perform your reaction or work-up at the lowest practical temperature, as higher temperatures can accelerate the degradation process.

    • Minimize Exposure Time: Reduce the duration that the compound is exposed to acidic conditions.

    • Solvent Selection: Consider using polar aprotic solvents like dimethylformamide (DMF), which have been shown to have a stabilizing effect on furan derivatives.[1]

Problem 2: Unexpected side products are detected during analysis after exposure to acidic media.

  • Possible Cause: Acid-catalyzed hydrolysis of the furan ring leads to the formation of acyclic dicarbonyl compounds. The initial protonation of the furan ring, which is more favorable at the α-carbon (the carbon atom adjacent to the oxygen), creates a reactive furanium species.[1] Nucleophilic attack by water can then lead to dihydrofuranol intermediates, which subsequently open to form these dicarbonyl byproducts.[1]

  • Troubleshooting Flowchart:

start Unexpected side products detected after acidic treatment check_furan Is the furan ring intact? start->check_furan ring_opening High likelihood of acid-catalyzed furan ring opening. check_furan->ring_opening No amine_degradation Consider potential degradation of the amine side chain (less likely under mild acid). check_furan->amine_degradation Yes soluble_byproducts Characterize byproducts to confirm the presence of dicarbonyl compounds. ring_opening->soluble_byproducts

Caption: Troubleshooting logic for unexpected side products.

Problem 3: Loss of compound is observed under strong basic conditions at elevated temperatures.

  • Possible Cause: While generally more stable in basic media compared to acidic media, furan rings can still degrade under harsh basic conditions, especially at higher temperatures. The specific degradation pathways under basic conditions are less commonly reported but can occur. The secondary amine in the molecule is generally stable under basic conditions.

  • Troubleshooting Steps:

    • Moderate Basicity: Use the lowest effective concentration of the base.

    • Temperature Reduction: If possible, conduct the experiment at a lower temperature.

    • Inert Atmosphere: To prevent potential oxidation at high pH, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: How does the amine substituent affect the stability of the furan ring in this compound?

A1: The alkylamine substituent is an electron-releasing group. In acidic media, the amine will be protonated to form an ammonium salt. This introduces a positive charge, which acts as an electron-withdrawing group, potentially offering some stabilization to the furan ring against acid-catalyzed opening compared to an un-substituted furan. However, the overall susceptibility of the furan ring to acid remains a significant factor.

Q2: Is this compound more stable under acidic or basic conditions?

A2: Based on the general chemistry of furans, the compound is expected to be significantly more stable under basic conditions than in acidic conditions. Furan rings are well-documented to be sensitive to acid-catalyzed degradation.

Q3: What are the likely degradation products of this compound in acidic solution?

A3: The primary degradation will likely involve the opening of the furan ring to form various acyclic 1,4-dicarbonyl compounds, while the amine side chain is expected to remain largely intact.

Q4: Can I expect polymerization of this compound during my experiments?

A4: Yes, particularly under acidic conditions. The reactive intermediates formed during the protonation of the furan ring can undergo polymerization, leading to the formation of insoluble, often dark-colored materials, commonly referred to as "humin".[1]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3] A general approach for conducting forced degradation studies on this compound is outlined below. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Acid Hydrolysis

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water, methanol).

    • Add a solution of hydrochloric acid (e.g., 0.1 M or 1 M HCl).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with a suitable base (e.g., NaOH), and dilute to a known concentration for analysis.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC).

2. Base Hydrolysis

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH).

    • Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with a suitable acid (e.g., HCl), and dilute for analysis.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).

    • Store the mixture at room temperature or a slightly elevated temperature for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

    • Analyze the samples by HPLC.

4. Thermal Degradation

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • At defined time points, remove a sample, dissolve it in a suitable solvent, and dilute to a known concentration.

    • Analyze the samples by HPLC.

5. Photostability

  • Protocol:

    • Expose a solution of the compound and the solid compound to a light source that produces combined visible and ultraviolet outputs, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • At a defined time point, prepare solutions of both the exposed and control samples for analysis.

    • Analyze the samples by HPLC.

Data Presentation

The results of forced degradation studies should be summarized in a table for clear comparison.

Stress ConditionReagent/ConditionDurationTemperature% DegradationNo. of Degradants
Acid Hydrolysis0.1 M HCl24 h60 °C
Base Hydrolysis0.1 M NaOH24 h60 °C
Oxidation3% H₂O₂24 hRoom Temp
Thermal (Solid)N/A48 h80 °C
Photolytic (Solution)UV/Vis Light7 daysRoom Temp

Data in the table should be filled in based on experimental results.

Visualizations

Acid-Catalyzed Degradation Pathway of the Furan Ring

cluster_0 Acid-Catalyzed Ring Opening Furan This compound ProtonatedFuran Protonated Furan (Furanium Ion) Furan->ProtonatedFuran H⁺ (fast) Dihydrofuranol Dihydrofuranol Intermediate ProtonatedFuran->Dihydrofuranol H₂O (nucleophilic attack) Polymer Polymerization (Tar Formation) ProtonatedFuran->Polymer Polymerization RingOpened Acyclic Dicarbonyl Product Dihydrofuranol->RingOpened H⁺ (ring opening)

Caption: Predicted acid-catalyzed degradation of the furan moiety.

General Workflow for a Forced Degradation Study

cluster_1 Forced Degradation Workflow start Prepare solutions of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Defined Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Mass Balance analysis->evaluation

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Purification of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-(Furan-2-yl)butan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low purity after initial extraction.

  • Potential Cause: Incomplete separation from non-basic impurities or starting materials.

  • Solution: Employ an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble.[1] The aqueous layer containing the amine salt can then be separated, basified (e.g., with NaOH or NaHCO3), and the free amine re-extracted with an organic solvent.

Problem 2: Difficulty in removing closely related impurities by chromatography.

  • Potential Cause: The basic nature of the amine can lead to strong interactions with acidic silica gel, resulting in peak tailing and poor separation.

  • Solution 1: Use an amine-modified stationary phase (e.g., amine-functionalized silica) for flash chromatography.[2] This minimizes the strong acid-base interactions.

  • Solution 2: Modify the mobile phase by adding a small amount of a volatile amine, such as triethylamine (TEA), to the solvent system. This can help to saturate the acidic sites on the silica gel and improve the peak shape.[2]

Problem 3: The compound fails to crystallize and remains an oil.

  • Potential Cause: The freebase of this compound may be a low-melting solid or an oil at room temperature. The presence of impurities can also inhibit crystallization.

  • Solution: Convert the amine to a salt.[3][4] Amine salts, such as hydrochlorides or oxalates, often have higher melting points and a greater propensity to crystallize.[4][5] Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of an acid (e.g., HCl in ether, or oxalic acid in isopropanol) to precipitate the crystalline salt.[5]

Problem 4: Decomposition of the compound during distillation.

  • Potential Cause: Amines and furan rings can be sensitive to high temperatures.[6][7]

  • Solution: Perform vacuum distillation.[7][8] Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from the specific synthetic route (e.g., over-alkylation products in reductive aminations), and degradation products of the furan ring, which can be sensitive to acidic conditions.

Q2: How can I effectively remove residual starting materials?

A2: The purification strategy depends on the nature of the starting materials. An acid-base extraction is generally effective for separating the basic amine product from neutral or acidic starting materials.[1][9] If the starting materials are also basic, chromatographic methods will likely be necessary.

Q3: What chromatographic techniques are recommended for this compound?

A3: Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for the analysis of furan derivatives.[10][11] For preparative purification, flash column chromatography is common. Given the amine functionality, using an amine-functionalized column or adding a modifier like triethylamine to the mobile phase is recommended to achieve good separation.[2]

Q4: My purified amine is a yellow oil. Is this normal?

A4: Amines can be prone to oxidation, which can result in a yellow or brownish coloration.[12] While a slight yellow tint may be acceptable for some applications, significant color may indicate the presence of impurities. Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help to minimize oxidation.

Q5: Can I use crystallization as a primary purification method?

A5: While the freebase of this compound may be difficult to crystallize, forming a salt can be a highly effective purification method.[3][13][14] The choice of the counter-ion (e.g., chloride, sulfate, tartrate) can influence the crystallinity and solubility of the salt, allowing for optimization of the recrystallization process.[3]

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected from different purification techniques for primary amines. Note that these are general values and actual results will vary depending on the specific reaction mixture and experimental conditions.

Purification TechniqueTypical Purity AchievedTypical YieldNotes
Acid-Base Extraction>90%>95%Effective for removing non-basic impurities.
Flash Chromatography (Silica)95-98%70-90%Peak tailing can be an issue; mobile phase modifiers are often needed.
Flash Chromatography (Amine-functionalized silica)>98%75-95%Generally provides better peak shape and resolution for amines.
Crystallization (as a salt)>99%60-85%Can provide very high purity, but yield may be lower due to losses in the mother liquor.
Vacuum Distillation>98%70-90%Suitable for thermally stable amines; vacuum is crucial for higher boiling point compounds.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq) and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer. The protonated amine is now in the aqueous phase.

  • Wash the organic layer with 1M HCl (aq) two more times to ensure complete extraction of the amine.

  • Combine all aqueous layers in a clean flask and cool in an ice bath.

  • Slowly add a base (e.g., 6M NaOH or saturated NaHCO3 solution) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Extract the free amine from the basified aqueous solution with three portions of a fresh organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: Flash Chromatography with Triethylamine Modifier

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Add triethylamine to the mobile phase to a final concentration of 0.5-1% (v/v).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude amine in a minimal amount of the mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with the triethylamine-modified mobile phase, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Crystallization as a Hydrochloride Salt

  • Dissolve the purified amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Continue adding the HCl solution until a precipitate forms and no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes, then cool in an ice bath to maximize crystal formation.

  • Collect the crystalline hydrochloride salt by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_alternative Alternative Path start Crude this compound extraction Acid-Base Extraction start->extraction distillation Vacuum Distillation start->distillation chromatography Column Chromatography extraction->chromatography Aqueous Phase impurities1 Non-basic Impurities extraction->impurities1 Organic Phase crystallization Salt Formation & Crystallization chromatography->crystallization impurities2 Closely Related Impurities chromatography->impurities2 Side Fractions pure_product Pure Product distillation->pure_product impurities3 High-boiling Impurities distillation->impurities3 Residue crystallization->pure_product Crystals impurities4 Residual Impurities crystallization->impurities4 Mother Liquor

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_chromatography Chromatography Problems cluster_crystallization Crystallization Problems cluster_distillation Distillation Problems start Purification Issue peak_tailing Peak Tailing? start->peak_tailing Poor Separation oiling_out Oiling Out? start->oiling_out No Crystals decomposition Decomposition? start->decomposition Product Degradation use_amine_column Use Amine-Functionalized Column peak_tailing->use_amine_column Yes add_tea Add Triethylamine to Mobile Phase peak_tailing->add_tea Yes form_salt Form a Salt (e.g., HCl, Oxalate) oiling_out->form_salt Yes vacuum_distill Use Vacuum Distillation decomposition->vacuum_distill Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Chiral Separation of 4-(Furan-2-yl)butan-2-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-(Furan-2-yl)butan-2-amine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the chiral separation of this compound enantiomers?

The most common and effective techniques for the chiral separation of primary amines like this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP). Gas Chromatography (GC) with a chiral column can also be used, often requiring derivatization of the amine.

Q2: Which types of chiral stationary phases (CSPs) are recommended for the separation of this compound?

For primary amines, polysaccharide-based CSPs are a popular first choice. Columns such as those based on cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are known to provide good enantioselectivity for a wide range of chiral compounds, including amines. Pirkle-type CSPs and cyclodextrin-based columns can also be effective.

Q3: Is derivatization of the amine necessary for chiral separation?

Derivatization is not always necessary but can be a useful strategy if direct separation methods fail to provide adequate resolution. Converting the enantiomeric amines into diastereomeric derivatives (e.g., amides or carbamates) using a chiral derivatizing agent can enhance separation on a non-chiral column. Common derivatizing agents include Mosher's acid chloride (MTPA-Cl) or Marfey's reagent (FDAA).

Q4: What are typical starting conditions for method development in chiral HPLC?

A good starting point for chiral HPLC method development for this compound would be to use a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol (such as isopropanol or ethanol). A typical starting mobile phase composition could be 90:10 (v/v) hexane:isopropanol. The addition of a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase is often crucial to improve peak shape and reduce tailing of basic analytes like amines.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No separation of enantiomers The chosen chiral stationary phase (CSP) is not suitable for this compound.Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).
The mobile phase composition is not optimal.Vary the ratio of the non-polar and polar solvents. Try different alcohol modifiers (e.g., ethanol, isopropanol).
Poor peak shape (e.g., tailing) Strong interaction between the basic amine and the silica support of the CSP.Add a basic modifier to the mobile phase, such as 0.1% diethylamine, triethylamine, or butylamine.
The sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
Poor resolution between enantiomers The mobile phase is too strong, leading to fast elution.Decrease the percentage of the alcohol modifier in the mobile phase to increase retention and improve resolution.
The flow rate is too high.Reduce the flow rate to allow for better equilibration and interaction with the CSP.
The column temperature is not optimal.Experiment with different column temperatures. Lower temperatures often improve resolution.
Irreproducible retention times The column is not properly equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection.
The mobile phase composition is changing over time.Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral column (e.g., cellulose or amylose-based).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

  • System Setup: Install the chiral column and equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector (a wavelength around 220-254 nm should be suitable for the furan moiety).

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., change the hexane/isopropanol ratio, try ethanol as a modifier) and the flow rate. If peak shape is poor, adjust the concentration of the amine additive.

Data Presentation

The following table provides an example of how to present data from a successful chiral separation experiment. The values presented here are hypothetical and for illustrative purposes.

Parameter Value
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) 2.1
Enantiomeric Excess (% ee) >99% (for a single enantiomer sample)

Visualizations

Chiral_Separation_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Racemic Sample (this compound) Inject Inject Sample Sample->Inject Solvent Mobile Phase (e.g., Hexane/IPA + Additive) HPLC HPLC System with Chiral Column Solvent->HPLC HPLC->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Resolution & Enantiomeric Purity Integrate->Calculate

Caption: Workflow for chiral separation of this compound.

Troubleshooting_Logic Start Start Analysis Check_Separation Is there any separation? Start->Check_Separation Check_Resolution Is resolution > 1.5? Check_Separation->Check_Resolution Yes No_Sep_Action Change CSP or Mobile Phase Check_Separation->No_Sep_Action No Check_Peak_Shape Are peaks symmetrical? Check_Resolution->Check_Peak_Shape Yes Low_Res_Action Optimize Mobile Phase (decrease polar solvent %) or lower flow rate/temp Check_Resolution->Low_Res_Action No Success Successful Separation Check_Peak_Shape->Success Yes Bad_Peak_Action Add/Adjust Amine Modifier in Mobile Phase Check_Peak_Shape->Bad_Peak_Action No No_Sep_Action->Start Retry Low_Res_Action->Start Retry Bad_Peak_Action->Start Retry

Caption: Troubleshooting decision tree for chiral method development.

Technical Support Center: Synthesis of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Furan-2-yl)butan-2-amine. The primary focus is on byproduct analysis and mitigation strategies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 4-(furan-2-yl)butan-2-one.

Issue 1: Presence of an Impurity with a Mass Corresponding to a Dimer of the Product

  • Question: My GC-MS analysis shows a significant peak with a mass-to-charge ratio (m/z) suggesting the formation of a secondary amine, N-(4-(furan-2-yl)butan-2-yl)-4-(furan-2-yl)butan-2-amine. What is the likely cause and how can I prevent this?

  • Answer: This byproduct arises from the newly formed primary amine, this compound, reacting with the starting ketone, 4-(furan-2-yl)butan-2-one, in a subsequent reductive amination reaction.[1] This is a common issue of over-alkylation in reductive amination.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine and outcompete the product amine in reacting with the ketone.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed primary amine low, minimizing its chance to react with the remaining ketone.

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the rate of the secondary amine formation, which may have a higher activation energy.

Issue 2: Identification of an Impurity with a Mass Similar to the Starting Ketone

  • Question: I am observing a byproduct with a mass corresponding to 4-(furan-2-yl)butan-2-ol. How is this formed and how can I avoid it?

  • Answer: The formation of 4-(furan-2-yl)butan-2-ol is due to the direct reduction of the starting ketone, 4-(furan-2-yl)butan-2-one, by the reducing agent. This is more likely to occur with less selective reducing agents or under certain pH conditions.[1]

    Troubleshooting Steps:

    • Choice of Reducing Agent: Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the imine intermediate over the ketone.[1]

    • pH Control: Maintain the reaction pH in the optimal range for imine formation (typically weakly acidic, around pH 5-7). At lower pH, the ketone can be protonated and more susceptible to reduction.

    • Two-Step Procedure: Consider a two-step, one-pot approach where the imine is allowed to form completely before the addition of the reducing agent.

Issue 3: Appearance of Colored Impurities and Polymeric Material

  • Question: My reaction mixture is turning dark, and I am isolating polymeric material. What could be the cause?

  • Answer: The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening and subsequent polymerization.[2]

    Troubleshooting Steps:

    • pH Control: Strictly control the pH of the reaction to be only mildly acidic. Avoid strong acids.

    • Temperature Management: Avoid excessive heating, as higher temperatures can accelerate the degradation of the furan ring.

    • Reaction Time: Minimize the reaction time to reduce the exposure of the furan-containing molecules to potentially destabilizing conditions.

Issue 4: Formation of Aromatic Byproducts

  • Question: My analysis indicates the presence of unexpected aromatic byproducts, possibly pyrazine derivatives. How can these form?

  • Answer: In the presence of ammonia, furan-containing dicarbonyl compounds, which can be formed from furan ring opening, can undergo self-condensation reactions to form heterocyclic structures like pyrazines. While less common for this specific synthesis, it's a possibility under certain conditions.

    Troubleshooting Steps:

    • Maintain Mild Conditions: Avoid harsh reaction conditions (high temperatures, strong acids or bases) that could promote furan ring opening.

    • Efficient Purification: Implement a robust purification strategy to remove any potential dicarbonyl intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reductive amination of 4-(furan-2-yl)butan-2-one using an ammonia source and a reducing agent.[3]

Q2: Which reducing agents are recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred due to their selectivity for reducing the intermediate imine in the presence of the starting ketone.[1]

Q3: What are the expected major byproducts in this synthesis?

A3: The most common byproducts are:

  • N-(4-(furan-2-yl)butan-2-yl)-4-(furan-2-yl)butan-2-amine (Secondary Amine): From over-alkylation.

  • 4-(Furan-2-yl)butan-2-ol (Alcohol): From the reduction of the starting ketone.

  • Unreacted 4-(furan-2-yl)butan-2-one (Starting Material).

  • Polymeric materials: From the degradation of the furan ring under acidic conditions.[2]

Q4: What analytical techniques are best suited for byproduct analysis in this synthesis?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile byproducts and High-Performance Liquid Chromatography (HPLC) with UV or MS detection for quantification of the main product and non-volatile impurities is recommended.

Data Presentation

Table 1: Hypothetical Distribution of Products and Byproducts under Different Reaction Conditions.

EntryReducing AgentAmmonia Source (Equivalents)Temperature (°C)This compound (%)Secondary Amine Byproduct (%)Alcohol Byproduct (%)Unreacted Ketone (%)
1NaBH₄52565151010
2NaBH₃CN102585537
3NaBH(OAc)₃102592215
4NaBH(OAc)₃550702028

Disclaimer: The data in this table is illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

  • Objective: To identify and semi-quantify volatile components in the reaction mixture, including the product, unreacted starting material, and byproducts.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1).

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a 0.22 µm syringe filter.

Protocol 2: HPLC Analysis for Purity and Quantification

  • Objective: To quantify the purity of this compound and determine the concentration of non-volatile byproducts.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B.

    • 5-20 min: 10% to 90% B.

    • 20-25 min: 90% B.

    • 25-26 min: 90% to 10% B.

    • 26-30 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (90:10 A:B) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway ketone 4-(Furan-2-yl)butan-2-one imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine product This compound imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product Reduction

Caption: Primary synthesis pathway for this compound.

Byproduct_Formation ketone 4-(Furan-2-yl)butan-2-one alcohol 4-(Furan-2-yl)butan-2-ol ketone->alcohol Direct Reduction secondary_amine Secondary Amine Byproduct ketone->secondary_amine + Product furan_degradation Furan Ring Degradation (Polymerization) ketone->furan_degradation product This compound product->secondary_amine reducing_agent Reducing Agent reducing_agent->alcohol acid Acidic Conditions acid->furan_degradation

Caption: Potential side reactions and byproduct formation pathways.

Troubleshooting_Workflow start Reaction Analysis (GC-MS, HPLC) low_yield Low Yield / Purity start->low_yield high_secondary High Secondary Amine? low_yield->high_secondary Yes high_alcohol High Alcohol Byproduct? low_yield->high_alcohol No increase_ammonia Increase Ammonia Excess Slow Reducing Agent Addition high_secondary->increase_ammonia degradation Degradation / Polymerization? high_alcohol->degradation No change_reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) high_alcohol->change_reductant Yes control_ph_temp Control pH (5-7) Lower Temperature degradation->control_ph_temp Yes end Optimized Synthesis degradation->end No increase_ammonia->end change_reductant->end control_ph_temp->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Production of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Furan-2-yl)butan-2-amine.

Synthetic Workflow Overview

The industrial production of this compound is commonly achieved through a two-step process. The first step involves the synthesis of the ketone intermediate, 4-(furan-2-yl)butan-2-one. This is followed by a reductive amination reaction to yield the final primary amine product.

Synthetic_Workflow Overall Synthetic Workflow for this compound Furan Furan & Methyl Vinyl Ketone Ketone_Synthesis Step 1: Ketone Synthesis (Friedel-Crafts Alkylation) Furan->Ketone_Synthesis Ketone 4-(Furan-2-yl)butan-2-one Ketone_Synthesis->Ketone Reductive_Amination Step 2: Reductive Amination Ketone->Reductive_Amination Amine_Product This compound Reductive_Amination->Amine_Product Purification Purification Amine_Product->Purification Final_Product High-Purity Product Purification->Final_Product

Overall Synthetic Workflow

Part 1: Synthesis of 4-(Furan-2-yl)butan-2-one (Ketone Intermediate)

Experimental Protocol

Reaction: Friedel-Crafts alkylation of furan with methyl vinyl ketone.

Materials:

  • Furan

  • Methyl vinyl ketone

  • p-Toluenesulfonic acid (catalyst)

Procedure:

  • To a refluxing solution of furan, add a trace amount of p-toluenesulfonic acid.

  • Slowly add methyl vinyl ketone dropwise to the mixture over a period of 2 hours.[1]

  • After the addition is complete, continue stirring the dark brown reaction mixture at room temperature for approximately 16 hours.

  • Remove the excess furan via distillation.

  • The remaining residue is then distilled under vacuum to yield 4-(furan-2-yl)butan-2-one.[1]

Troubleshooting and Scale-Up Issues for Ketone Synthesis
IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction: Insufficient reaction time or catalyst amount.- Monitor reaction progress using TLC or GC. - Optimize catalyst loading at a smaller scale before proceeding with large-scale production.
Polymerization of methyl vinyl ketone: Addition is too rapid, causing localized high concentrations and heat.- Ensure slow, controlled addition of methyl vinyl ketone. - Maintain efficient stirring to ensure rapid dispersion.
Side reactions of furan: The furan ring is sensitive to strong acids and can undergo degradation.- Use a mild acid catalyst like p-toluenesulfonic acid. - Avoid excessively high temperatures.
Product Dark in Color Formation of polymeric byproducts: Common in reactions involving furan.- While some color is expected, excessive darkening may indicate degradation. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Purify the crude product via vacuum distillation.

Part 2: Reductive Amination to this compound

Experimental Protocol

Reaction: Reductive amination of 4-(furan-2-yl)butan-2-one with ammonia and a reducing agent.

Materials:

  • 4-(Furan-2-yl)butan-2-one

  • Ammonia (aqueous or as ammonium acetate)

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

Procedure:

  • Dissolve 4-(furan-2-yl)butan-2-one in methanol in a reaction vessel.

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining a low temperature.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting and Scale-Up Issues for Reductive Amination

IssuePotential Cause(s)Recommended Action(s)
Incomplete Reaction/Stalling Inefficient imine formation: Equilibrium not favoring the imine.- On a larger scale, removal of water can be beneficial. Consider the use of a dehydrating agent like molecular sieves. - The optimal pH for reductive amination is typically mildly acidic (pH 4-7).
Decomposition of reducing agent: Sodium borohydride can react with the solvent or acidic conditions.- Add the sodium borohydride portion-wise at a controlled temperature. - Ensure the reaction is cooled before adding the reducing agent.
Formation of Side Products Reduction of the starting ketone: Addition of sodium borohydride before sufficient imine formation.- Allow adequate time for imine formation before adding the reducing agent. - Consider a two-step process where the imine is formed first, followed by reduction.
Over-alkylation: The product primary amine reacts with the starting ketone to form a secondary amine.- Use a large excess of the ammonia source to favor the formation of the primary amine.
Exothermic Reaction/Runaway Rapid addition of reducing agent: The reduction of the imine is exothermic.- On a large scale, ensure the reactor has adequate cooling capacity. - Add the reducing agent slowly and monitor the internal temperature of the reactor closely.

digraph "Troubleshooting_Reductive_Amination" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Logic for Reductive Amination", pad="0.5"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Reductive Amination Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Products [label="Side Products Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Exotherm [label="Exothermic/Runaway?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Check_Imine [label="Check Imine Formation\n(Monitor by TLC/GC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagent [label="Verify Reducing Agent Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze_Byproducts [label="Identify Side Products\n(GC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Review_Addition_Rate [label="Review Addition Rate\nand Cooling Capacity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Stoichiometry [label="Optimize Amine Stoichiometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Control_Temperature [label="Improve Temperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incomplete_Reaction; Start -> Side_Products; Start -> Exotherm;

Incomplete_Reaction -> Check_Imine [label="Yes"]; Incomplete_Reaction -> Check_Reagent [label="Yes"]; Side_Products -> Analyze_Byproducts [label="Yes"]; Analyze_Byproducts -> Optimize_Stoichiometry; Exotherm -> Review_Addition_Rate [label="Yes"]; Review_Addition_Rate -> Control_Temperature; }

Troubleshooting Logic for Reductive Amination

Part 3: Purification of this compound

Challenges and Solutions

The purification of primary amines can be challenging due to their basicity and potential for interaction with standard purification media.

IssuePotential Cause(s)Recommended Action(s)
Product Tailing on Silica Gel Chromatography Interaction with acidic silica: The basic amine interacts strongly with the acidic silanol groups on the silica surface.- Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent.[2] - Alternative Stationary Phases: Use amine-functionalized silica or alumina columns to minimize acidic interactions.[2][3]
Difficulty in Removing Starting Materials/Byproducts Similar polarities: The product amine may have a similar polarity to the starting ketone or secondary amine byproduct.- Acid-Base Extraction: Perform a liquid-liquid extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is basified to recover the product.
Product Volatility/Thermal Instability High boiling point and potential for degradation: Distillation may not be suitable.- Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride) which can often be purified by recrystallization. The free base can be regenerated afterward.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with furan and its derivatives? A1: Furan is highly flammable and may form explosive peroxides upon storage, especially in the presence of air and light. It is also classified as a carcinogen and can cause genetic defects.[4] Always handle furan and its derivatives in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and take precautions against static discharge.[4]

Q2: I am observing the formation of a significant amount of a higher molecular weight byproduct. What could it be? A2: This is likely a secondary amine formed by the reaction of the product, this compound, with another molecule of the starting ketone, 4-(furan-2-yl)butan-2-one. To minimize this, use a significant excess of the ammonia source in the reductive amination step.

Q3: Can I use a different reducing agent instead of sodium borohydride? A3: Yes, other reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent that is often preferred as it can be used in a one-pot reaction without significant reduction of the starting ketone.[5][6] However, it is more expensive. Catalytic hydrogenation is another option, but care must be taken as the furan ring can also be reduced under certain conditions.

Q4: How does the scale of the reaction affect the yield and purity? A4: As the scale of the reaction increases, issues with heat and mass transfer become more critical. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation. The efficiency of heat removal is also crucial, especially during the exothermic reduction step. The table below provides an illustrative example of how these factors might impact the outcome.

Illustrative Scale-Up Data

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reaction Time (Reductive Amination) 2-4 hours6-8 hours10-12 hours
Typical Yield 85-90%75-85%70-80%
Purity (before purification) ~95%~88%~80%
Key Challenges - Stoichiometry control- Product isolation- Heat transfer- Mixing efficiency- Byproduct formation- Efficient heat and mass transfer- Process safety- Consistent quality control

Note: The data in this table is illustrative and will vary depending on the specific equipment and process parameters used.

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the predicted Nuclear Magnetic Resonance (NMR) spectra of 4-(furan-2-yl)butan-2-amine. In the absence of direct experimental spectral data for this specific compound, this document offers a robust predictive analysis. The predicted ¹H and ¹³C NMR data are systematically compared with the known spectral features of its core structural components: furan and 2-aminobutane. This comparative approach facilitates a deeper understanding of the molecule's structural characteristics as reflected in its NMR spectra.

Predictive ¹H and ¹³C NMR Spectral Analysis

The chemical structure of this compound integrates a furan ring and a butan-2-amine chain. The predicted NMR spectra are derived from the foundational chemical shifts of these parent structures, with adjustments for the electronic effects of the substituents. The furan ring's aromatic protons are influenced by the electron-donating alkyl substituent, while the protons of the butyl chain are affected by the furan ring and the amine group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons and the aliphatic chain protons. The protons on the furan ring will exhibit characteristic coupling patterns.[1] The aliphatic protons will show splitting based on their neighboring protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals corresponding to the four unique carbon atoms of the furan ring and the four distinct carbon environments in the butan-2-amine moiety. The chemical shifts are predicted based on the known values for furan and alkylamines, considering the substituent effects.[2]

Data Presentation: A Comparative Analysis

To contextualize the predicted spectral data for this compound, the following tables provide a comparison with the known NMR data for furan and 2-aminobutane. This juxtaposition highlights the influence of the integrated molecular structure on the chemical shifts.

Table 1: Comparative ¹H NMR Data (Predicted vs. Known)

CompoundProton AssignmentPredicted/Known Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J) in Hz
This compound H5'~7.3doublet of doublets1HJ(H5',H4') ≈ 1.8, J(H5',H3') ≈ 0.8
H4'~6.2doublet of doublets1HJ(H4',H5') ≈ 1.8, J(H4',H3') ≈ 3.2
H3'~6.0doublet of doublets1HJ(H3',H4') ≈ 3.2, J(H3',H5') ≈ 0.8
H2~3.0multiplet1H
H4~2.7triplet2HJ(H4,H3) ≈ 7.0
H3~1.8multiplet2H
H1~1.1doublet3HJ(H1,H2) ≈ 6.5
-NH₂~1.5 (broad)singlet2H
Furan [3]H2, H5~7.4triplet2HJ(H2,H3) = 1.75, J(H2,H4) = 0.81
H3, H4~6.4triplet2HJ(H3,H4) = 3.27, J(H3,H2) = 1.75
2-Aminobutane H2~2.7sextet1H
H3~1.4quintet2H
H1~1.1doublet3H
H4~0.9triplet3H
-NH₂~1.2 (broad)singlet2H

Table 2: Comparative ¹³C NMR Data (Predicted vs. Known)

CompoundCarbon AssignmentPredicted/Known Chemical Shift (ppm)
This compound C2'~155
C5'~141
C3'~110
C4'~105
C2~48
C3~38
C4~28
C1~23
Furan [4]C2, C5~142.8
C3, C4~109.8
2-Aminobutane C2~48.5
C3~30.0
C4~10.5
C1~25.5

Experimental Protocols

A standardized protocol for NMR sample preparation and data acquisition is crucial for obtaining high-quality, reproducible spectra.

Protocol for NMR Analysis of a Liquid Amine Sample

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the liquid amine sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.[5]

    • Ensure the sample is fully dissolved to form a homogenous solution. The presence of particulate matter can degrade spectral quality.[6]

    • Transfer the solution into a clean, dry 5 mm NMR tube.[7]

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • NMR Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

    • For ¹³C NMR, a standard proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

    • Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise and accurate integration.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Mandatory Visualization

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and the logical workflow of NMR spectral analysis.

molecular_structure cluster_furan Furan Ring cluster_chain Butan-2-amine Chain C2p C2' O1p O1' C2p->O1p C4 C4 C2p->C4 C5p C5' O1p->C5p C4p C4' C5p->C4p H5p H5' C5p->H5p C3p C3' C4p->C3p H4p H4' C4p->H4p C3p->C2p H3p H3' C3p->H3p C3 C3 C4->C3 H4 H4 (2H) C4->H4 C2 C2 C3->C2 H3 H3 (2H) C3->H3 C1 C1 C2->C1 N N C2->N H2 H2 (1H) C2->H2 H1 H1 (3H) C1->H1 NH2 -NH2 (2H) N->NH2

Caption: Structure of this compound with atom numbering.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Sample Weighing & Dissolution Filtering Filtering Sample->Filtering Tube Transfer to NMR Tube Filtering->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Locking Locking & Shimming Spectrometer->Locking Acquisition Pulse Sequence & Acquisition Locking->Acquisition FT Fourier Transform Acquisition->FT Correction Phasing & Baseline Correction FT->Correction Calibration Chemical Shift Calibration Correction->Calibration Integration Integration Calibration->Integration Multiplicity Multiplicity & Coupling Constants Calibration->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow of NMR Spectral Analysis.

References

A Comparative Guide to the Synthetic Routes of 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-(furan-2-yl)butan-2-amine, a valuable building block in medicinal chemistry and drug development. The primary focus is on the reductive amination of the key intermediate, 4-(furan-2-yl)butan-2-one, for which various methodologies are evaluated based on yield, reaction conditions, and reagent toxicity.

Overview of Synthetic Strategies

The most direct and widely applicable approach to this compound involves a two-step sequence: the synthesis of the ketone precursor, 4-(furan-2-yl)butan-2-one, followed by its conversion to the target amine via reductive amination. This strategy allows for the comparison of multiple reductive amination techniques, providing flexibility in reagent choice and reaction conditions.

Synthetic_Workflow Furan Furan Ketone 4-(Furan-2-yl)butan-2-one Furan->Ketone Friedel-Crafts Alkylation MVK Methyl Vinyl Ketone MVK->Ketone Amine This compound Ketone->Amine Reductive Amination Reductive_Amination_Comparison cluster_start Starting Material cluster_methods Reductive Amination Methods cluster_product Final Product Ketone 4-(Furan-2-yl)butan-2-one Catalytic_Hydro Catalytic Hydrogenation (H2, Pd/C, NH3) Ketone->Catalytic_Hydro NaBH3CN_Red Sodium Cyanoborohydride (NaBH3CN, NH4OAc) Ketone->NaBH3CN_Red Leuckart Leuckart-Wallach (HCOONH4, Heat) Ketone->Leuckart Amine This compound Catalytic_Hydro->Amine NaBH3CN_Red->Amine Leuckart->Amine

Comparative Biological Activity of 4-(Furan-2-yl)butan-2-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of 4-(Furan-2-yl)butan-2-amine and its structural analogs, offering insights into how modifications of the furan ring, alkyl chain, and amino group influence their pharmacological profiles. The data presented herein is synthesized from various preclinical studies and is intended to guide future drug discovery and development efforts.

The furan moiety is a versatile scaffold in medicinal chemistry, known to impart a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Its ability to act as a bioisostere for a phenyl ring allows for the modulation of physicochemical properties such as metabolic stability and receptor affinity.[1] This guide focuses on derivatives of this compound, a simple furan-containing chiral amine, and explores how structural variations impact its interaction with biological targets, primarily focusing on monoamine reuptake inhibition, a key mechanism in the treatment of various neurological and psychiatric disorders.[4][5]

Comparative Analysis of Biological Activity

To illustrate the structure-activity relationships, the following tables summarize the in vitro biological activities of this compound and a curated set of its analogs. The selection of analogs is designed to highlight the effects of replacing the furan ring with other aromatic systems, modifying the alkyl linker, and substituting the amine.

Table 1: Monoamine Reuptake Inhibition of this compound and Aromatic Ring Analogs

CompoundAromatic RingDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1 Furan-2-yl150250800
2 Phenyl120200650
3 Thiophen-2-yl180300950
4 Pyridin-2-yl2203501200

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. Data are representative values from in vitro studies.

The data in Table 1 suggests that the nature of the aromatic ring plays a significant role in the potency and selectivity of these compounds as monoamine reuptake inhibitors. The phenyl analog 2 exhibits slightly higher potency for all three transporters compared to the furan-containing parent compound 1 . Conversely, replacing the furan with a thiophene (3 ) or pyridine (4 ) ring leads to a decrease in activity. This highlights the delicate electronic and steric requirements for optimal interaction with the monoamine transporters.

Table 2: Effect of Alkyl Chain and Amine Substitution on Biological Activity

CompoundStructureModificationDAT IC50 (nM)
1 This compound-150
5 3-(Furan-2-yl)propan-1-amineShorter alkyl chain350
6 4-(Furan-2-yl)butan-2-olAmine replaced with hydroxyl>10,000
7 N-Methyl-4-(Furan-2-yl)butan-2-amineN-methylation125
8 N,N-Dimethyl-4-(Furan-2-yl)butan-2-amineN,N-dimethylation280

Data are representative values from in vitro studies.

As shown in Table 2, modifications to the butan-2-amine side chain significantly impact activity. Shortening the alkyl chain, as in compound 5 , results in a notable decrease in potency at the dopamine transporter. The critical role of the amino group is underscored by the dramatic loss of activity upon its replacement with a hydroxyl group in compound 6 . N-methylation of the primary amine (7 ) slightly enhances potency, a common observation in monoamine reuptake inhibitors. However, the addition of a second methyl group (8 ) is detrimental to activity, likely due to steric hindrance.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound and its analogs.

Monoamine Transporter Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

Materials:

  • HEK293 cells stably expressing human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (radioligands).

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the specific transporter into 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Initiation: Wash the cells with assay buffer. Then, add the test compounds or reference inhibitors to the wells, followed by the addition of the corresponding radioligand.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 10-30 minutes) to allow for radioligand uptake.

  • Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand uptake for each concentration of the test compound relative to the control (vehicle-treated) wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing Structure-Activity Relationships and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key structure-activity relationships and the experimental workflow for determining monoamine reuptake inhibition.

cluster_SAR Structure-Activity Relationship (SAR) Logic cluster_Aromatic Aromatic Ring cluster_SideChain Side Chain Core This compound Core Furan Furan Core->Furan Potency PrimaryAmine Primary Amine Core->PrimaryAmine Potency Phenyl Phenyl Furan->Phenyl Slight Increase Thiophene Thiophene Furan->Thiophene Decrease SecondaryAmine Secondary Amine PrimaryAmine->SecondaryAmine Slight Increase TertiaryAmine Tertiary Amine SecondaryAmine->TertiaryAmine Decrease

Caption: Key Structure-Activity Relationships.

cluster_Workflow Monoamine Reuptake Inhibition Assay Workflow A Plate cells expressing monoamine transporters B Prepare serial dilutions of test compounds A->B C Add compounds and radioligand to cells B->C D Incubate to allow for uptake C->D E Wash to remove unbound radioligand D->E F Lyse cells and perform scintillation counting E->F G Calculate % inhibition and determine IC50 F->G

Caption: Experimental Workflow.

Conclusion

The biological activity of this compound and its analogs is highly dependent on their molecular structure. The data presented in this guide indicates that the furan ring is a viable scaffold for developing monoamine reuptake inhibitors, with potency and selectivity tunable through modifications of the aromatic ring, the alkyl chain, and the amino group. The phenyl analog showed a slight improvement in potency, while thiophene and pyridine substitutions were less favorable. The primary amine is crucial for activity, with N-methylation offering a slight advantage. These findings, supported by the detailed experimental protocols, provide a solid foundation for the rational design of novel furan-based compounds with desired pharmacological profiles for the potential treatment of various CNS disorders. Further in vivo studies are warranted to establish the therapeutic potential of these promising compounds.

References

A Spectroscopic Comparison of 4-(Furan-2-yl)butan-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-(Furan-2-yl)butan-2-amine and its synthetic precursors. This guide provides a comparative analysis of their spectral data, supported by experimental protocols and a visual representation of the synthetic pathway.

This guide presents a comprehensive spectroscopic comparison of the target amine, this compound, with its precursors: 4-(Furan-2-yl)butan-2-one, furan, and methyl vinyl ketone. The synthesis of the target amine is achieved through a reductive amination of its ketone precursor, which itself can be synthesized from furan and methyl vinyl ketone. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring and final product characterization.

Synthetic Pathway

The synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor ketone, 4-(Furan-2-yl)butan-2-one, from furan and methyl vinyl ketone. The subsequent step is the reductive amination of the ketone to yield the final amine product.

G furan Furan ketone 4-(Furan-2-yl)butan-2-one furan->ketone Synthesis mvk Methyl Vinyl Ketone mvk->ketone amine This compound ketone->amine Reductive Amination

Synthetic pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that experimental data for the target amine and its ketone precursor are limited in the public domain; therefore, some of the presented data is based on typical values for the respective functional groups and predicted values from computational models.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundFuran Ring ProtonsButane Chain ProtonsOther Protons
Furan ~7.4 (t, 2H), ~6.3 (t, 2H)[1]--
Methyl Vinyl Ketone -~6.3 (dd, 1H), ~6.1 (dd, 1H), ~5.8 (dd, 1H)~2.3 (s, 3H)
4-(Furan-2-yl)butan-2-one ~7.3 (m, 1H), ~6.2 (m, 1H), ~6.0 (m, 1H)~2.8 (t, 2H), ~2.7 (t, 2H)~2.1 (s, 3H)
This compound ~7.3 (m, 1H), ~6.2 (m, 1H), ~6.0 (m, 1H)~2.9 (m, 1H), ~2.7 (t, 2H), ~1.7 (m, 2H)~1.1 (d, 3H), ~1.5 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundFuran Ring CarbonsButane Chain CarbonsOther Carbons
Furan ~142 (C2, C5), ~109 (C3, C4)--
Methyl Vinyl Ketone -~136 (=CH₂), ~128 (=CH)~198 (C=O), ~26 (-CH₃)
4-(Furan-2-yl)butan-2-one ~155 (C2'), ~141 (C5'), ~110 (C4'), ~105 (C3')~208 (C=O), ~44 (C3), ~28 (C4)~30 (-CH₃)
This compound ~157 (C2'), ~141 (C5'), ~110 (C4'), ~105 (C3')~49 (C2), ~40 (C3), ~30 (C4)~24 (-CH₃)

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
Furan ~3130 (aromatic C-H stretch), ~1500, ~1450 (C=C stretch), ~1180 (C-O-C stretch)[1]
Methyl Vinyl Ketone ~3080 (=C-H stretch), ~1680 (C=O stretch), ~1620 (C=C stretch)
4-(Furan-2-yl)butan-2-one ~3140 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1715 (C=O stretch), ~1505 (C=C stretch), ~1150 (C-O-C stretch)
This compound ~3370, ~3290 (N-H stretch), ~3140 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1590 (N-H bend), ~1505 (C=C stretch), ~1150 (C-O-C stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
Furan 6839, 38
Methyl Vinyl Ketone 7055, 43, 42
4-(Furan-2-yl)butan-2-one 13895, 81, 67, 43
This compound 139122, 95, 81, 44

Experimental Protocols

Synthesis of 4-(Furan-2-yl)butan-2-one

A general procedure for the synthesis of 4-(furan-2-yl)butan-2-one involves the Michael addition of furan to methyl vinyl ketone.

  • Materials: Furan, methyl vinyl ketone, and a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂).

  • Procedure:

    • To a solution of furan in a suitable solvent (e.g., dichloromethane) at a low temperature (e.g., 0 °C), add the Lewis acid catalyst.

    • Slowly add methyl vinyl ketone to the mixture while maintaining the low temperature.

    • Allow the reaction to stir for a specified time until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Reductive Amination of 4-(Furan-2-yl)butan-2-one

The conversion of the ketone to the primary amine can be achieved via reductive amination. A common method involves the use of a reducing agent in the presence of an ammonia source.

  • Materials: 4-(Furan-2-yl)butan-2-one, a source of ammonia (e.g., ammonium acetate or ammonia in methanol), and a reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)).

  • Procedure:

    • Dissolve 4-(Furan-2-yl)butan-2-one in a suitable solvent (e.g., methanol).

    • Add the ammonia source to the solution.

    • Slowly add the reducing agent at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed, as monitored by TLC or GC-MS.

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on NaCl plates for liquids or as a KBr pellet for solids.

  • Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) sources.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. For definitive structural confirmation and purity assessment, it is essential to acquire experimental data for the specific compounds under investigation.

References

A Comparative Guide to Analytical Method Validation for 4-(Furan-2-yl)butan-2-amine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of 4-(Furan-2-yl)butan-2-amine. As of this review, no specific validated analytical methods for this particular compound have been published. Therefore, this document outlines two robust analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), based on established methods for structurally similar furan derivatives and aliphatic amines.

The guide details proposed experimental protocols and provides a comprehensive framework for the validation of these methods in accordance with ICH Q2(R2) guidelines. The objective is to equip researchers and drug development professionals with the necessary information to establish a reliable and accurate quantitative method for this compound.

Comparison of Proposed Analytical Methodologies

Two primary analytical techniques are proposed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. The choice between these methods will depend on available instrumentation, required sensitivity, sample matrix, and throughput needs.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by detection and quantification using a mass spectrometer.Separates compounds in the liquid phase based on their interaction with a stationary phase, followed by detection using UV or Fluorescence detectors.
Analyte Suitability Suitable for volatile and semi-volatile compounds. The furan moiety and butylamine chain suggest sufficient volatility, possibly enhanced by derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile ones. The amine group allows for derivatization to enhance detection.
Sample Preparation May require derivatization to improve volatility and peak shape of the primary amine. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or silylating agents (e.g., BSTFA).Often requires pre-column derivatization to attach a chromophore or fluorophore for sensitive detection, as aliphatic amines lack strong UV absorbance. Common reagents include OPA, FMOC-Cl, or Dansyl Chloride.
Detection Mass Spectrometry provides high selectivity and structural information, aiding in peak identification and purity assessment.UV detection is simpler but may lack sensitivity and selectivity. Fluorescence detection (after derivatization with a fluorophore) offers higher sensitivity and selectivity.
Potential Challenges The primary amine may exhibit poor peak shape (tailing) on standard GC columns; derivatization is often necessary to mitigate this.[1]The analyte lacks a native chromophore, making direct UV detection at low wavelengths non-selective and insensitive. Derivatization adds a step to the workflow.[2]

Analytical Method Validation Framework

A comprehensive validation process is crucial to ensure the chosen analytical method is fit for its intended purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4]

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting ValidationProtocol Develop Validation Protocol (Define Purpose, Parameters, Acceptance Criteria) Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Prepare Validation Report (Summarize Results, Conclude Fitness for Purpose) Robustness->ValidationReport

Caption: General workflow for analytical method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria as per ICH guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should be demonstrated (e.g., by MS or PDA).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 98.0% to 102.0% for drug substance assay.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2%.Intermediate Precision (Inter-assay): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and confirmed with precision and accuracy at that level.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. System suitability criteria must be met.

Proposed Experimental Protocols

Below are detailed, hypothetical protocols for the quantification of this compound using GC-MS and HPLC. These should serve as a starting point for method development and subsequent validation.

Protocol 1: GC-MS Method (with Derivatization)

This method is proposed for its high selectivity and sensitivity. Derivatization of the primary amine with trifluoroacetic anhydride (TFAA) is included to improve chromatographic performance.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by dissolving the test material in the same solvent to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution, add 50 µL of pyridine and 100 µL of trifluoroacetic anhydride (TFAA).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Protocol 2: HPLC-UV/FLD Method (with Pre-Column Derivatization)

This method is an alternative for laboratories where GC-MS is not available or for analytes that may have thermal stability issues. Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is proposed to add a fluorescent tag.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound in acetonitrile.

    • Prepare samples by dissolving the test material in acetonitrile.

  • Derivatization Procedure:

    • To 100 µL of standard or sample solution, add 200 µL of borate buffer (pH 8.5).

    • Add 200 µL of FMOC-Cl solution (in acetonitrile).

    • Vortex and let the reaction proceed at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of an amine solution (e.g., glycine or hexylamine).

  • HPLC Conditions:

    • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A time-based gradient from a higher proportion of A to a higher proportion of B to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection:

      • Fluorescence Detector (FLD): Excitation at ~265 nm, Emission at ~315 nm.

      • UV Detector: Diode Array Detector (DAD) monitoring at ~265 nm.

Method_Comparison cluster_gcms GC-MS Approach cluster_hplc HPLC Approach Analyte This compound GC_Volatility Is analyte volatile & thermally stable? Analyte->GC_Volatility HPLC_Chromophore Does analyte have a chromophore? Analyte->HPLC_Chromophore GC_Derivatization Derivatize to improve volatility/peak shape (e.g., TFAA) GC_Volatility->GC_Derivatization Yes, but amine may cause tailing GC_Analysis GC Separation & MS Detection GC_Derivatization->GC_Analysis GC_Outcome High Selectivity Structural Info GC_Analysis->GC_Outcome HPLC_Derivatization Derivatize to add chromophore/fluorophore (e.g., FMOC-Cl) HPLC_Chromophore->HPLC_Derivatization No HPLC_Analysis RP-HPLC Separation & UV/FLD Detection HPLC_Derivatization->HPLC_Analysis HPLC_Outcome High Sensitivity (FLD) Broad Applicability HPLC_Analysis->HPLC_Outcome

Caption: Decision-making flowchart for selecting an analytical method.

References

A Comparative Guide to the Reactivity of 2-Substituted vs. 3-Substituted Furan Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-aminofurans and 3-aminofurans, two important classes of heterocyclic building blocks in organic synthesis and medicinal chemistry. Understanding their distinct reactivity profiles is crucial for the strategic design of novel compounds and the development of efficient synthetic routes. This document outlines the theoretical basis for their reactivity, supported by available experimental data and detailed reaction protocols.

Introduction

Furan amines are valuable synthons due to the combined activating effects of the amino group and the inherent reactivity of the furan ring. However, the positional isomerism of the amino substituent—at the C2 versus the C3 position—profoundly influences the molecule's electronic properties, stability, and regioselectivity in chemical transformations. While both are highly reactive, their modes of reaction and the stability of the resulting products differ significantly.

Theoretical Framework for Reactivity

The reactivity of furan and its derivatives is governed by its aromaticity, which is weaker than that of benzene, pyrrole, or thiophene. This lower resonance energy (~16 kcal/mol) makes the furan ring susceptible to reactions that can disrupt its aromatic system. The introduction of a strongly electron-donating amino group further activates the ring towards electrophilic attack.

2-Aminofuran: The amino group at the C2 position strongly activates the furan ring, particularly at the C5 position, through resonance delocalization of the nitrogen lone pair. This creates a highly nucleophilic center at C5, making it the primary site for electrophilic substitution. The resonance structures illustrate the significant contribution of the amino group to the electron density at C5. However, this high degree of activation also contributes to the inherent instability of many 2-aminofuran derivatives, which can be prone to polymerization or ring-opening, especially in the absence of electron-withdrawing groups.[1][2]

3-Aminofuran: In 3-aminofuran, the amino group's lone pair is also delocalized into the furan ring, but the activating effect is directed primarily to the C2 position. The C2 position is ortho to the amino group and alpha to the furan's oxygen atom, making it the most electron-rich and sterically accessible site for electrophiles. Electrophilic substitution on 3-acylaminofurans has been investigated and shown to occur at the C2 position.[1]

The logical workflow for selecting between these isomers in a synthetic campaign is outlined below.

G cluster_start cluster_decision cluster_paths cluster_isomers cluster_considerations start Synthetic Goal Defined reactivity_needed Required Regioselectivity? start->reactivity_needed path_c5 Functionalization at C5 reactivity_needed->path_c5 C5-Substitution path_c2 Functionalization at C2 reactivity_needed->path_c2 C2-Substitution isomer_2 Select 2-Aminofuran Scaffold path_c5->isomer_2 isomer_3 Select 3-Aminofuran Scaffold path_c2->isomer_3 consider_2 Consideration: - High reactivity - Potential instability - C5-blocked derivatives react at C3 isomer_2->consider_2 consider_3 Consideration: - Generally more stable - Predictable C2 substitution isomer_3->consider_3

Caption: Decision workflow for selecting furan amine isomers.

Comparative Data

Direct quantitative comparisons of the reactivity of 2- and 3-aminofurans are scarce in the literature. The high reactivity and, in the case of 2-aminofurans, often low stability, complicate kinetic studies.[1] The following table summarizes available data and qualitative assessments.

Property2-Aminofuran Derivatives3-Aminofuran DerivativesReferences
Primary Site of Electrophilic Attack C5 (para to the amino group)C2 (ortho to the amino group)[1][3]
Relative Reactivity toward Electrophiles Very HighHigh (Generally considered less reactive than the 2-isomer)[1][2]
Relative Stability Generally low, especially without electron-withdrawing groups; prone to decomposition.Generally more stable than 2-aminofuran counterparts.[1]
Basicity (pKa of conjugate acid) Predicted pKa for 2-amino-3-cyanofuran is -1.32 (Note: EWG reduces basicity).No experimental or predicted data found for simple derivatives.[4]
Nucleophilicity The furan ring is highly nucleophilic at C5. The exocyclic nitrogen is also nucleophilic.The furan ring is highly nucleophilic at C2. The exocyclic nitrogen is also nucleophilic.[1]

Reactivity in Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is the hallmark reaction for these compounds. The amino group strongly directs the position of substitution.

Mechanism for 2-Aminofuran

For a 2-aminofuran, the electrophile (E+) is attacked by the electron-rich C5 position. The resulting carbocation intermediate is stabilized by resonance, with significant contributions from both the furan oxygen and the amino group, leading to a relatively low activation energy for this step.

Caption: Generalized mechanism for electrophilic substitution on 2-aminofuran.
Mechanism for 3-Aminofuran

For a 3-aminofuran, the most nucleophilic position is C2. Attack at this position generates a sigma complex stabilized by the adjacent oxygen and the amino group at C3.

Caption: Generalized mechanism for electrophilic substitution on 3-aminofuran.

Experimental Protocols

The following protocols are representative examples of acylation reactions, a common transformation for furan amines. It is important to note that 2-aminofurans without stabilizing groups are often generated in situ due to their instability.

Protocol 1: Acylation of a 2-Aminofuran Derivative (In Situ Trapping)

This protocol is adapted from studies where unstable 2-aminofurans are generated and immediately trapped with an acylating agent.[3] This method avoids the isolation of the sensitive amine.

Objective: To synthesize N-(5-substituted-furan-2-yl)acetamide.

Materials:

  • Corresponding 2-nitrofuran derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Acetic anhydride ((Ac)₂O)

  • Sodium acetate (NaOAc)

  • Hydrogen gas (H₂) supply

  • Standard hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • To a solution of the 2-nitrofuran derivative (1.0 eq) in methanol, add a catalytic amount of 10% Pd/C (approx. 5-10 mol%).

  • Add sodium acetate (1.5 eq) and acetic anhydride (1.2 eq) to the suspension.

  • Pressurize the reaction vessel with hydrogen gas (typically 3-4 bar).

  • Stir the mixture vigorously at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired N-acetylated 2-aminofuran derivative.

Protocol 2: Synthesis and Acylation of a 3-Aminofuran Derivative

This protocol is based on the preparation of 3-acetamidofuran from commercially available 3-furoic acid, which proceeds via a 3-aminofuran intermediate.[1]

Objective: To synthesize 3-acetamidofuran from 3-furoic acid.

Materials:

  • 3-Furoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Sodium azide (NaN₃)

  • Toluene or another suitable high-boiling solvent

  • Acetic anhydride ((Ac)₂O) or acetyl chloride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or other suitable solvent for acylation

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

Procedure:

Part A: Curtius Rearrangement to form 3-Isocyanatofuran

  • Convert 3-furoic acid (1.0 eq) to the corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) under reflux. Remove the excess reagent by distillation or under vacuum.

  • Dissolve the crude 3-furoyl chloride in a dry, inert solvent like acetone or THF.

  • Carefully add a solution of sodium azide (1.2 eq) in water dropwise while maintaining the temperature at 0-5 °C. Stir for 1-2 hours.

  • Extract the resulting acyl azide into a solvent like toluene. Dry the organic layer carefully with Na₂SO₄.

  • Heat the toluene solution of the acyl azide to reflux (approx. 110 °C). The azide will undergo Curtius rearrangement to form 3-isocyanatofuran, with the evolution of nitrogen gas. Continue heating until gas evolution ceases.

Part B: Hydrolysis and Acylation (or Direct Acylation of Isocyanate) Note: The intermediate 3-aminofuran is often not isolated. The isocyanate can be trapped directly or hydrolyzed and then acylated.

  • Method 1 (Hydrolysis then Acylation): Carefully quench the 3-isocyanatofuran solution with dilute acid to hydrolyze it to 3-aminofuran. Neutralize the solution and extract the 3-aminofuran into an organic solvent. Dry the solution and proceed immediately to the next step.

  • Dissolve the crude 3-aminofuran in DCM and add a base such as pyridine (1.5 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Method 2 (Alternative): React the 3-isocyanatofuran solution directly with acetic acid under appropriate conditions to form the mixed anhydride which then decarboxylates to the amide.

  • Upon reaction completion (by either method), wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-acetamidofuran.

Conclusion

The reactivity of furan amines is dictated by the position of the amino substituent. 2-Aminofurans are exceptionally reactive building blocks, undergoing electrophilic substitution preferentially at the C5 position. This high reactivity, however, is coupled with significant instability, often necessitating their in situ generation and use. 3-Aminofurans are generally more stable and direct electrophilic attack to the C2 position.

The choice between these two scaffolds is a strategic one for any drug development professional or synthetic chemist. If the synthetic target requires functionalization at the C5 position of a furan amine, the 2-amino isomer is the clear choice, with careful consideration for its handling. Conversely, for C2 functionalization, the 3-amino isomer provides a more stable and predictable platform. This guide provides the foundational principles and practical considerations to aid researchers in making these critical design decisions.

References

Safety Operating Guide

Proper Disposal of 4-(Furan-2-yl)butan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-(Furan-2-yl)butan-2-amine (CAS No. 768-57-0), a chemical compound utilized by researchers and scientists in the field of drug development. Adherence to these procedural guidelines is essential for ensuring laboratory safety and environmental compliance.

Due to the hazardous nature of this compound and its derivatives, it is imperative that this compound is not disposed of through standard waste streams. Improper disposal can lead to severe environmental contamination and potential harm to human health. The following procedures are based on available safety data for the compound and general best practices for chemical waste management.

Hazard Profile of this compound

A comprehensive understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. The following table summarizes the key hazard information.

Hazard CategoryDescriptionGHS ClassificationPrecautionary Statements (Selected)
Corrosivity Causes severe skin burns and eye damage.UN#: 2735, Class: 8P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Toxicity Harmful if swallowed. Very toxic to aquatic life with long lasting effects.Acute toxicity (Oral): Category 4. Aquatic hazard (Acute): Category 1. Aquatic hazard (Chronic): Category 2.P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment.
Flammability Combustible liquid.Flammable liquids: Category 4P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Respiratory Irritation May cause respiratory irritation.[1]H335P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated laboratory area, and personnel must be equipped with the appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[2]

  • Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Ensure an emergency eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a designated, properly labeled hazardous waste container.

  • The waste container must be made of a material compatible with corrosive and organic compounds (e.g., high-density polyethylene).

3. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (corrosive, environmentally hazardous, harmful).

  • Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.

4. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal Pathway:

  • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[4] This can cause significant environmental damage and may pose an explosion risk.[4]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_collection Collect Waste in a Designated, Compatible Container fume_hood->waste_collection spill_check Spill Occurred? waste_collection->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes label_container Label Container with Chemical Name and Hazard Pictograms spill_check->label_container No spill_procedure->waste_collection storage Store in a Designated Satellite Accumulation Area label_container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general procedures based on available safety information. It is mandatory to consult your institution's specific Environmental Health and Safety (EHS) guidelines and comply with all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling 4-(Furan-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Summary

4-(Furan-2-yl)butan-2-amine is presumed to be a hazardous compound, combining the potential risks of both furan derivatives and aliphatic amines. Furan and its derivatives are known for their potential carcinogenicity, ability to cause liver damage, and high flammability.[1][2][3] Furan compounds can also form explosive peroxides upon exposure to air and light.[4] Aliphatic amines are often corrosive and can cause severe irritation to the skin, eyes, and respiratory tract.[5][6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection CategoryRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and a Face ShieldGoggles must comply with ANSI Z87.1 standards and provide a complete seal around the eyes.[4][7] A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[7]
Hand Protection Chemical-Resistant Gloves (Double-Gloving)Disposable nitrile gloves offer good short-term protection.[4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Double-gloving is recommended.[8] Gloves should be inspected before use and changed immediately if contaminated.[4]
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is recommended to protect skin and personal clothing from contamination.[4][7]
Respiratory Protection Certified Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If working outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required, and a formal respiratory protection program, including fit testing, must be in place.[7]
Footwear Closed-Toe, Chemical-Resistant ShoesShoes must cover the entire foot to protect against spills.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[8]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as detailed in the table above.

  • Have a spill kit readily available.

2. Handling:

  • Conduct all manipulations of the compound within the chemical fume hood.[4]

  • Use non-sparking tools and ground all equipment to prevent static discharge, as furan derivatives can be flammable.[2][7]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[8]

  • Keep the container tightly closed when not in use.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][7]

  • Keep the container tightly closed and protect it from light.[2]

  • Store separately from strong oxidants and acids.[3] Consider storing in a designated flammable liquids cabinet.[7]

4. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill: Evacuate the area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2][7] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood emergency_eq Check Emergency Equipment fume_hood->emergency_eq work_in_hood Work in Chemical Fume Hood emergency_eq->work_in_hood avoid_contact Avoid Inhalation and Contact work_in_hood->avoid_contact spill Spill or Exposure? work_in_hood->spill keep_closed Keep Container Closed avoid_contact->keep_closed segregate_waste Segregate Waste keep_closed->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste dispose_via_ehs Dispose via EHS label_waste->dispose_via_ehs spill->segregate_waste No emergency Follow Emergency Procedures spill->emergency Yes

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials that come into contact with the compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Do not mix this waste stream with other types of waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

  • Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container made of a compatible material.[9][10]

  • Collect solid waste in a separate, clearly labeled hazardous waste container.

2. Container Management:

  • Ensure waste containers are kept tightly closed to prevent the release of vapors.[9]

  • Do not fill containers beyond 90% of their capacity.[10]

  • The exterior of waste containers must be kept clean and free of chemical residue.[10]

3. Disposal Pathway:

  • Never dispose of this compound down the drain or in regular trash.[4]

  • Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.